molecular formula C11H18O4 B15060534 Diethyl cyclopentane-1,3-dicarboxylate

Diethyl cyclopentane-1,3-dicarboxylate

Cat. No.: B15060534
M. Wt: 214.26 g/mol
InChI Key: JQQVLBVQBKQHGD-UHFFFAOYSA-N
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Description

Diethyl cyclopentane-1,3-dicarboxylate is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl cyclopentane-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl cyclopentane-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl cyclopentane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQVLBVQBKQHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl Cyclopentane-1,3-dicarboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl cyclopentane-1,3-dicarboxylate is a cyclic diester that holds significance as a versatile building block in organic synthesis. Its unique structural framework, characterized by a five-membered ring and two ethoxycarbonyl substituents, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, spectroscopic characterization, and potential applications of diethyl cyclopentane-1,3-dicarboxylate, with a particular focus on its relevance in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

Diethyl cyclopentane-1,3-dicarboxylate, with the chemical formula C₁₁H₁₈O₄, possesses a molecular weight of 214.26 g/mol .[1] The core of the molecule is a cyclopentane ring, a five-membered cycloalkane. This ring is substituted at the 1 and 3 positions with ethoxycarbonyl (-COOCH₂CH₃) groups.

Table 1: Physicochemical Properties of Diethyl Cyclopentane-1,3-dicarboxylate

PropertyValueReference
Molecular Formula C₁₁H₁₈O₄
Molecular Weight 214.26 g/mol
CAS Number 14277-18-0
Appearance White to yellow solid
InChI Key JQQVLBVQBKQHGD-UHFFFAOYSA-N
Stereochemistry

The presence of two stereocenters at the C1 and C3 positions of the cyclopentane ring gives rise to stereoisomerism. Diethyl cyclopentane-1,3-dicarboxylate can exist as cis and trans diastereomers. In the cis isomer, the two ethoxycarbonyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers. The relative stability of these isomers is influenced by steric interactions between the substituents.

Synthesis of Diethyl Cyclopentane-1,3-dicarboxylate

The synthesis of diethyl cyclopentane-1,3-dicarboxylate can be achieved through several established organic reactions. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials. Two common and effective methods are the Dieckmann condensation and the Michael addition.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3][4] For the synthesis of a cyclopentane ring, a derivative of adipic acid is typically used.

Conceptual Workflow for Dieckmann Condensation:

Dieckmann_Condensation Start Diethyl Adipate Derivative Base Base (e.g., Sodium Ethoxide) Start->Base 1. Deprotonation Cyclization Intramolecular Cyclization Base->Cyclization Intermediate Cyclic β-Keto Ester Cyclization->Intermediate 2. Ring Formation Hydrolysis Hydrolysis & Decarboxylation Intermediate->Hydrolysis Product Substituted Cyclopentanone Hydrolysis->Product 3. Ketone Formation Esterification Esterification Product->Esterification Final_Product Diethyl Cyclopentane-1,3-dicarboxylate Esterification->Final_Product 4. Final Product Michael_Addition Donor Michael Donor (e.g., Diethyl Malonate) Base Base (e.g., Sodium Ethoxide) Donor->Base 1. Enolate Formation Acceptor Michael Acceptor (e.g., Diethyl (E)-but-2-ene-1,4-dioate) Addition Conjugate Addition Acceptor->Addition Base->Addition Intermediate Adduct Addition->Intermediate 2. C-C Bond Formation Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Diethyl Cyclopentane-1,3-dicarboxylate Cyclization->Product 3. Ring Closure Drug_Discovery_Logic Start Diethyl Cyclopentane-1,3-dicarboxylate Modification Chemical Modification (Hydrolysis, Reduction, Amidation, etc.) Start->Modification Versatile Scaffold Derivatives Library of Cyclopentane Derivatives Modification->Derivatives Screening Biological Screening (In vitro & In vivo assays) Derivatives->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

Diethyl Cyclopentane-1,3-Dicarboxylate: Physicochemical Profiling, Molecular Weight Analysis, and Advanced Synthetic Workflows in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of low-molecular-weight building blocks is critical for managing the physicochemical properties of final Active Pharmaceutical Ingredients (APIs). Diethyl cyclopentane-1,3-dicarboxylate (CAS: 14277-18-0) is a highly versatile, conformationally restricted scaffold with a molecular formula of C11H18O4 and a precise molecular weight of 214.26 g/mol [1].

This whitepaper provides an in-depth technical analysis of this compound, detailing how its specific molecular weight and structural geometry influence downstream pharmaceutical synthesis. By combining self-validating analytical protocols with advanced synthetic methodologies—such as enzymatic desymmetrization—this guide serves as a comprehensive resource for researchers and drug development professionals.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight of 214.26 g/mol is a highly calculated advantage in rational drug design. According to Lipinski’s Rule of 5, an orally bioavailable drug should ideally have a molecular weight of under 500 Da. By utilizing a scaffold that consumes only ~43% of this mass budget, medicinal chemists retain approximately 285 Da of "molecular real estate" to append pharmacophores, solubilizing groups, or target-binding motifs without violating permeability parameters.

Table 1: Physicochemical Parameters & Design Causality
ParameterValueCausality / Impact on Drug Design
Molecular Weight 214.26 g/mol [1]Ideal low-MW scaffold; prevents the final API from exceeding the 500 Da limit of Lipinski's Rule of 5.
Exact Mass 214.1205 Da[1]Critical for High-Resolution Mass Spectrometry (HRMS) identification and distinguishing isobaric interferences.
Molecular Formula C11H18O4[1]Provides a balanced carbon-to-heteroatom ratio, ensuring a stable, oxygenated framework.
Topological Polar Surface Area (TPSA) 52.6 Ų[1]Optimal for membrane permeability; allows for further polar functionalization without exceeding the 140 Ų limit.
XLogP3 1.5[1]Ensures excellent solubility in organic solvents during upstream synthesis and favorable lipophilicity.

Structural Significance in API Design

The cyclopentane ring acts as a rigid conformational restrictor. In highly flexible linear molecules, binding to a target receptor incurs a high entropic penalty because the molecule must "freeze" into a single bioactive conformation. By pre-organizing the functional groups on a cyclopentane ring, the entropic penalty of binding is significantly reduced, often leading to higher receptor affinity.

The 1,3-dicarboxylate substitution pattern is particularly valuable. It provides two orthogonally addressable handles that can be selectively hydrolyzed, amidated, or reduced to synthesize peptidomimetics or bifunctional ligands.

Scaffold_Workflow A Diethyl cyclopentane- 1,3-dicarboxylate MW: 214.26 g/mol B Enzymatic Desymmetrization (PLE) A->B pH 7.2 buffer C Chiral Half-Ester Intermediate B->C Enantioselective Hydrolysis D Target API (Conformationally Restricted) C->D Amidation / Coupling

Caption: Workflow transforming the 214.26 g/mol scaffold into a chiral API via enzymatic desymmetrization.

Analytical Verification Protocols (Self-Validating)

To ensure the integrity of the scaffold before committing to complex multi-step syntheses, the exact mass must be verified. The following self-validating High-Resolution Mass Spectrometry (HRMS) protocol guarantees mass accuracy by utilizing an internal lock-mass calibrant to correct for instrumental drift in real-time.

Protocol 1: HRMS Verification of Exact Mass
  • Step 1: Sample Preparation. Dissolve 1.0 mg of diethyl cyclopentane-1,3-dicarboxylate in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol/Water mixture containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to efficiently generate the[M+H]+ adduct during ionization.

  • Step 2: Instrument Calibration (Self-Validation). Infuse an internal calibrant (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771 Da) via a secondary reference spray to establish a lock-mass. This ensures that any time-of-flight (TOF) drift is dynamically corrected, keeping the mass error strictly < 5 ppm.

  • Step 3: Ionization & Acquisition. Inject the sample into an ESI-TOF mass spectrometer. Operate in positive electrospray ionization (ESI+) mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Step 4: Data Processing. Extract the ion chromatogram for the theoretical [M+H]+ adduct at m/z215.1278 . Verify that the isotopic distribution matches the theoretical C11H18O4 pattern (e.g., the M+1 peak intensity should be ~12% relative to the monoisotopic peak due to natural ¹³C abundance).

HRMS_Verification S1 Sample Injection (C11H18O4) S2 ESI+ Ionization (Capillary: 3.0 kV) S1->S2 S3 TOF Mass Analysis (Internal Calibrant) S2->S3 S4 Exact Mass Output: [M+H]+ = 215.1278 m/z S3->S4 Mass Error < 5 ppm

Caption: Self-validating HRMS protocol logic for verifying the exact mass of 214.1205 Da.

Advanced Synthetic Applications: Enzymatic Desymmetrization

The cis-isomer of diethyl cyclopentane-1,3-dicarboxylate is a meso compound, meaning it possesses a plane of symmetry and is optically inactive. However, the two ethyl ester groups are enantiotopic. To utilize this scaffold in stereospecific drug development (such as the synthesis of chiral histamine H4 receptor ligands), it must be desymmetrized[2].

Pig Liver Esterase (PLE) is a highly specialized carboxylesterase that can differentiate between these enantiotopic ester groups, catalyzing the selective hydrolysis of only one ester to yield an enantiomerically enriched chiral half-ester[3].

Protocol 2: PLE-Catalyzed Enantioselective Hydrolysis
  • Step 1: Substrate Dispersion. Suspend 10.0 mmol (2.14 g) of cis-diethyl cyclopentane-1,3-dicarboxylate in 50 mL of 0.1 M phosphate buffer (pH 7.2). Add 10% v/v DMSO to enhance the solubility of the lipophilic diester.

  • Step 2: Enzyme Addition. Add 1,000 Units of Pig Liver Esterase (PLE). Stir the biphasic mixture gently at 25°C to initiate biocatalysis[3].

  • Step 3: pH-Stat Titration (Self-Validation). As the enzyme hydrolyzes the ester, it releases ethanol and a carboxylic acid, which naturally lowers the pH of the solution. Use an automated pH-stat titrator to add 1.0 M NaOH dropwise, maintaining the pH strictly at 7.2. Causality: Allowing the pH to drop will denature and inhibit the enzyme. Conversely, allowing the pH to rise above 8.0 will trigger non-specific chemical saponification, destroying the enantiomeric excess (ee) of the product.

  • Step 4: Termination & Extraction. Once exactly 10.0 mL of 1.0 M NaOH (10.0 mmol) has been consumed—indicating exactly 100% mono-hydrolysis—terminate the reaction by acidifying the mixture to pH 2.0 with 1.0 M HCl. Extract the resulting chiral half-ester with ethyl acetate (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • [1] Title: Diethyl cyclopentane-1,3-dicarboxylate | C11H18O4 | CID 66930159 Source: PubChem URL:[Link]

  • [3] Title: Asymmetric ester hydrolysis with pig-liver esterase Source: Grokipedia URL:[Link]

  • [2] Title: Hetarylalkyl(aryl)cyanoguanidines as histamine H4 receptor ligands: Synthesis, chiral separation, pharmacological characterization Source: CORE URL:[Link]

Sources

Advanced Spectroscopic Characterization of Diethyl Cyclopentane-1,3-dicarboxylate: A Technical Guide for Isomeric Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl cyclopentane-1,3-dicarboxylate (CAS 14277-18-0) is a highly versatile alicyclic building block utilized extensively in the synthesis of cyclic peptides, chiral pharmaceutical intermediates, and advanced polymeric materials [1]. A critical challenge in drug development and materials science is the rigorous structural and stereochemical characterization of its cis and trans isomers. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling of this molecule, focusing on the causality behind Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data.

Structural and Stereochemical Framework

The interpretation of the spectroscopic data for 1,3-disubstituted cyclopentanes relies heavily on molecular symmetry [2]. The stereochemistry of the molecule dictates the magnetic environment of its nuclei, which is paramount for isomeric resolution:

  • cis-Isomer (Meso Compound): The cis-isomer possesses a plane of symmetry ( Cs​ symmetry) that passes through the C2 carbon and bisects the C4-C5 bond.

  • trans-Isomer (Chiral): The trans-isomer possesses a two-fold axis of rotation ( C2​ symmetry) passing through the C2 carbon and bisecting the C4-C5 bond.

Recent advancements in machine learning-augmented computational NMR have highlighted the necessity of using these exact symmetry arguments to prevent the misassignment of cyclic stereocenters in complex reaction mixtures [3].

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for distinguishing the cis and trans isomers of diethyl cyclopentane-1,3-dicarboxylate. The structural causality is most evident at the C2 position.

3.1.1 1 H NMR: The Diastereotopic vs. Homotopic Paradigm

In the cis-isomer, the plane of symmetry renders the two protons on C2 diastereotopic . One proton is permanently cis to the ester groups, while the other is trans. They cannot be interconverted by any symmetry operation, resulting in two distinct multiplets. Conversely, in the trans-isomer, the C2​ axis interconverts the two C2 protons. They are homotopic and must appear at the exact same chemical shift, yielding a single multiplet.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
C-CH 3​ 1.25t ( J = 7.1 Hz)6HEthyl methyl protons; chemically equivalent in both isomers.
O-CH 2​ 4.12q ( J = 7.1 Hz)4HEthyl methylene protons; strongly deshielded by the adjacent oxygen.
C1, C3-H 2.75 - 2.85m2HRing methine protons; deshielded by the electron-withdrawing carbonyl.
C2-H (cis)1.90, 2.30dt, dt1H, 1HDiastereotopic protons due to Cs​ symmetry (distinct environments).
C2-H (trans)2.10t2HHomotopic protons due to C2​ symmetry (chemically equivalent).
C4, C5-H 1.70 - 2.00m4HRing methylenes; exhibit complex coupling due to ring puckering.
3.1.2 13 C NMR Spectroscopy

The 13 C NMR spectrum confirms the carbon skeleton. The slight steric differences between the cis and trans configurations result in minor chemical shift deviations, particularly at the C2, C4, and C5 positions due to the γ -gauche effect.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

PositionChemical Shift (ppm)Assignment / Causality
C=O 175.0Ester carbonyl; highly deshielded, exhibits slow T1​ relaxation.
O-CH 2​ 60.5Ethyl methylene carbon.
C1, C3 43.5Ring methine carbons attached to the ester groups.
C2 (cis / trans)33.0 / 34.5Ring methylene between esters; shift varies based on steric compression.
C4, C5 (cis / trans)29.0 / 30.5Remaining ring methylenes.
C-CH 3​ 14.2Ethyl methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to validate the integrity of the ester functional groups. The absence of broad O-H stretching (3300-2500 cm −1 ) confirms the complete esterification of the precursor dicarboxylic acid.

Table 3: FT-IR Vibrational Modes (ATR)

Wavenumber (cm −1 )IntensityModeStructural Implication
2960, 2870 MediumC-H stretchAliphatic cyclopentane and ethyl groups.
1735 StrongC=O stretchUnconjugated aliphatic ester carbonyl.
1180 StrongC-O stretchEster alkoxy bond (C-O-C asymmetric stretch).
Gas Chromatography-Mass Spectrometry (GC-MS)

Electron Ionization (EI) at 70 eV induces predictable fragmentation. The molecular ion is typically weak due to the high probability of α -cleavage at the ester moieties.

Table 4: GC-MS Fragmentation (70 eV EI)

m/zRelative AbundanceFragmentCausality
214 < 5%[M] + Intact molecular ion; weak due to facile ester cleavage.
169 25%[M - OCH 2​ CH 3​ ] + α -cleavage yielding the loss of an ethoxy radical.
141 40%[M - COOCH 2​ CH 3​ ] + Loss of the entire carboethoxy group.
69 100%[C 5​ H 9​ ] + Cyclopentyl cation derivative (Base Peak).

Validated Experimental Protocols

To ensure the highest scientific integrity, the following protocols are designed as self-validating systems .

High-Resolution NMR Acquisition Workflow
  • Objective: Acquire high-fidelity spectra to resolve the cis and trans isomers via C2 proton integration.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the necessary deuterium lock for the spectrometer, while TMS serves as the internal chemical shift reference (0.00 ppm), ensuring absolute run-to-run reproducibility.

  • Acquisition Parameters ( 1 H): 400 MHz, 30° pulse angle, relaxation delay ( d1​ ) of 2.0 s.

    • Causality: A 2.0 s delay ensures the complete longitudinal relaxation of aliphatic protons, which is mandatory for accurate integration of the C2 signals.

  • Acquisition Parameters ( 13 C): 100 MHz, 30° pulse angle, d1​ of 4.0 s.

    • Causality: The extended d1​ is required because unprotonated ester carbonyl carbons lack dipole-dipole relaxation mechanisms and possess inherently longer T1​ relaxation times.

  • System Suitability & Validation: Run a blank CDCl 3​ spectrum prior to the sample to confirm the absence of residual protonated solvent impurities (e.g., water at 1.56 ppm, grease at 1.25 ppm) that could artificially inflate the integration of the analyte's ethyl or cyclopentyl signals.

Workflow A Sample Prep (CDCl3 + 0.03% TMS) B 1H NMR Acquisition (400 MHz, 298 K) A->B Transfer to NMR Tube C Symmetry Analysis (C2 vs Cs) B->C Fourier Transform & Phasing D C2 Protons Homotopic (Single Multiplet) C->D C2 Axis Present E C2 Protons Diastereotopic (Two Multiplets) C->E Plane of Symmetry Present F trans-Isomer Identified D->F G cis-Isomer Identified E->G

Fig 1. NMR workflow for the stereochemical resolution of cyclopentane-1,3-dicarboxylate isomers.

FT-IR ATR Analysis Workflow
  • Objective: Identify key functional groups without the interference of solvent matrices.

  • Sample Preparation: Pipette 2 μL of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: 32 scans, 4 cm −1 resolution, scanning from 4000 to 600 cm −1 .

    • Causality: Averaging 32 scans provides an optimal signal-to-noise ratio without risking sample evaporation or degradation on the crystal.

  • System Suitability & Validation: Collect an ambient background spectrum immediately before the sample application. This allows the software to subtract atmospheric CO 2​ (2350 cm −1 ) and water vapor, validating the baseline integrity.

GC-MS Analysis Workflow
  • Objective: Confirm molecular weight and structural connectivity via standardized fragmentation.

  • Sample Preparation: Dilute the analyte to 100 ppm in GC-grade hexane.

  • Acquisition: Inject 1 μL with a split ratio of 1:50. Use a non-polar DB-5MS column. Temperature program: 80°C hold for 1 min, ramp at 15°C/min to 280°C. Ion source at 230°C, 70 eV EI.

    • Causality: The non-polar DB-5MS column separates the cis and trans isomers based on their slight boiling point and polarizability differences. The 70 eV ionization energy is the universal standard, ensuring the generated spectra can be cross-validated against NIST libraries.

  • System Suitability & Validation: Inject a pure hexane blank prior to the sample run to verify that no column bleed or injector carryover is interfering with the critical m/z 50-250 diagnostic range.

MS_Frag M Molecular Ion [M]+ m/z 214 A Loss of Ethoxy [M - OCH2CH3]+ m/z 169 M->A -45 Da (u03B1-cleavage) B Loss of Ethanol [M - CH3CH2OH]+ m/z 168 M->B -46 Da (McLafferty) C Loss of CO2Et [M - COOCH2CH3]+ m/z 141 M->C -73 Da D Cyclopentyl Cation m/z 69 (Base Peak) A->D Ring fragmentation

Fig 2. Primary electron ionization (70 eV) mass spectrometry fragmentation pathways.

References

  • PubChem. "Diethyl cyclopentane-1,3-dicarboxylate | C11H18O4 | CID 66930159". National Center for Biotechnology Information. URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". Journal of Chemical Education. URL:[Link]

  • Kutateladze, A. G., et al. "Peculiar Reaction Products and Mechanisms Revisited with Machine Learning-Augmented Computational NMR". The Journal of Organic Chemistry. URL:[Link]

The Enduring Scaffold: A Technical Guide to the Discovery and Application of Cyclopentane Dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of cyclopentane dicarboxylates, from their initial discovery in the late 19th century to their contemporary applications as critical scaffolds in drug development. We will delve into the foundational synthetic methodologies, offering detailed protocols and mechanistic insights, and examine how the unique conformational properties of the cyclopentane ring are leveraged in modern medicinal chemistry.

Part 1: The Genesis of a Cyclic Scaffold: Early Discoveries and Foundational Syntheses

The late 19th century marked a period of fervent exploration in organic chemistry, with the synthesis of cyclic compounds presenting a significant challenge and a testament to the burgeoning understanding of chemical structures. The five-membered cyclopentane ring, in particular, posed a unique puzzle due to its inherent ring strain compared to its six-membered cyclohexane counterpart.[1]

The Pioneering Synthesis of Johannes Wislicenus (1893)
The Systematic Investigations of William Henry Perkin Jr.

The systematic study of alicyclic compounds, including cyclopentane derivatives, owes a great deal to the English chemist William Henry Perkin Jr.[3] His extensive work at the turn of the 20th century laid much of the groundwork for the synthesis of these structures.[3] Perkin's interest in the synthesis of terpenes and other natural products led him to develop more rational and predictable approaches to cyclopentane synthesis.[3][4] His 1904 paper, "Experiments on the synthesis of the terpenes. Part IX. The preparation of cyclopentanone-4-carboxylic acid and of cyclohexanone-4-carboxylic acid," detailed a more systematic approach to these ring systems.[3]

One of Perkin's key contributions was the synthesis of trans-cyclopentane-1,2-dicarboxylic acid, first reported in 1887.[5] This synthesis involved the alkylation of diethyl malonate with 1,3-dibromopropane, followed by cyclization and subsequent hydrolysis and decarboxylation.[5] While Perkin himself noted that some aspects of his original procedure were not entirely satisfactory, particularly the hydrolysis step, his work provided a foundational route to this important isomer.[5]

Part 2: Core Synthetic Methodologies: A Practical Guide

The early exploratory work paved the way for more general and reliable methods for constructing cyclopentane dicarboxylates. The Dieckmann condensation, in particular, emerged as a cornerstone of cyclopentane synthesis.

The Dieckmann Condensation: A Robust Approach to Cyclopentanone Esters

First reported by Walter Dieckmann in 1894, the Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[6][7] This reaction proved to be a highly effective method for the synthesis of five- and six-membered rings.[6][7] The reaction proceeds via the deprotonation of an α-carbon of the diester by a strong base to form an enolate, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group.[8][9][10]

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

This protocol provides a representative procedure for the synthesis of ethyl 2-oxocyclopentanecarboxylate, a precursor to various cyclopentane dicarboxylates.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous toluene

  • 5% Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Base Suspension: In the round-bottom flask, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.

  • Addition of Diester: While stirring the base suspension, slowly add a solution of diethyl adipate (1 equivalent) in anhydrous toluene from the dropping funnel over 1-2 hours. The slow addition helps to minimize intermolecular side reactions.[11]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the reaction mixture into a mixture of ice and 5% hydrochloric acid to quench the reaction and protonate the enolate.[7]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Drying and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[11]

Causality in Experimental Design: The use of an alkoxide base with the same alkyl group as the ester (sodium ethoxide with a diethyl ester) is crucial to prevent transesterification, which would lead to a mixture of products. The slow addition of the diester maintains high dilution, favoring the intramolecular cyclization over intermolecular polymerization. The final acidic workup is necessary to protonate the resulting β-keto ester enolate, which is deprotonated by the base under the reaction conditions.[8][9]

Diagram: Mechanism of the Dieckmann Condensation

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Protonation Diethyl_Adipate Diethyl Adipate Enolate Enolate Diethyl_Adipate->Enolate Deprotonation Base Base (EtO⁻) Base->Enolate Enolate_2 Enolate Enolate->Enolate_2 Cyclic_Intermediate Cyclic Intermediate Enolate_2->Cyclic_Intermediate Nucleophilic Attack Cyclic_Intermediate_2 Cyclic Intermediate Cyclic_Intermediate->Cyclic_Intermediate_2 Beta_Keto_Ester_Enolate β-Keto Ester Enolate Cyclic_Intermediate_2->Beta_Keto_Ester_Enolate Loss of EtO⁻ Beta_Keto_Ester_Enolate_2 β-Keto Ester Enolate Beta_Keto_Ester_Enolate->Beta_Keto_Ester_Enolate_2 Final_Product Ethyl 2-oxocyclopentanecarboxylate Beta_Keto_Ester_Enolate_2->Final_Product Protonation Acid_Workup Acid Workup (H₃O⁺) Acid_Workup->Final_Product

Caption: Mechanism of the Dieckmann Condensation.

Synthesis of Stereoisomers: cis- and trans-1,2-Cyclopentanedicarboxylic Acid

The stereochemistry of the carboxyl groups on the cyclopentane ring is critical for its biological activity and applications. Therefore, the stereoselective synthesis of specific isomers is of great importance.

Experimental Protocol: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid

This protocol describes the synthesis of the cis isomer by hydrogenation of the corresponding unsaturated precursor.[12]

Materials:

  • 1-Cyclopentene-1,2-dicarboxylic acid

  • Absolute ethanol

  • Raney nickel catalyst

  • Celite (diatomaceous earth)

  • Phosphorus pentoxide

Equipment:

  • Paar shaker or other hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum drying apparatus

Procedure:

  • Hydrogenation: In a pressure vessel, dissolve 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mole) in 200 ml of absolute ethanol.

  • Catalyst Addition: Carefully add Raney nickel catalyst to the solution.

  • Reaction: Place the vessel on a Paar shaker and hydrogenate at 40-50 psi and 60°C.

  • Monitoring: Continue the reaction until one equivalent of hydrogen has been consumed (approximately 24 hours).

  • Filtration: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate in vacuo to a solid.

  • Recrystallization and Drying: Recrystallize the solid from water (approximately 30 ml) and dry the resulting crystals in vacuo over phosphorus pentoxide to yield cis-1,2-cyclopentanedicarboxylic acid.[12]

Diagram: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid

cis_synthesis Start 1-Cyclopentene-1,2-dicarboxylic acid Reagents H₂, Raney Ni Ethanol, 60°C, 40-50 psi Start->Reagents Product cis-1,2-Cyclopentanedicarboxylic acid Reagents->Product

Caption: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid.

Synthesis of trans-1,2-Cyclopentanedicarboxylic Acid

As mentioned earlier, Perkin's original synthesis provided a route to the trans isomer.[5] Modern variations of this method exist, often involving the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate.[13] A more direct, though historically significant, approach involves the isomerization of the cis isomer. Heating cis-1,2-cyclopentanedicarboxylic acid in concentrated hydrochloric acid at high temperatures (e.g., 180°C in a sealed tube) can lead to the formation of the more thermodynamically stable trans isomer.[13]

Part 3: Modern Applications in Drug Discovery and Development

The rigid and well-defined three-dimensional structure of the cyclopentane ring makes cyclopentane dicarboxylates valuable scaffolds in medicinal chemistry. By restricting the conformational flexibility of a molecule, researchers can gain insights into the optimal geometry for binding to a biological target and potentially increase potency and selectivity.

Conformationally Restricted Glutamate Analogs

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in a wide range of neurological processes and disorders. The flexible nature of the glutamate molecule allows it to adopt numerous conformations, not all of which are active at specific receptor subtypes. By incorporating the glutamate pharmacophore into a rigid cyclopentane ring, chemists can create conformationally restricted analogs that selectively target specific glutamate receptors.[14][15] For example, (S)-2-(2'-carboxycyclopropyl)glycines (CCGs) have been shown to possess potent and selective activities at distinct types of glutamate receptors, allowing researchers to deduce the active conformation of glutamate required for receptor activation.[15]

Diagram: Glutamate Receptor Signaling Pathway

Glutamate_Signaling Glutamate Glutamate or Cyclopentane Analog Receptor Glutamate Receptor (e.g., mGluR, NMDA) Glutamate->Receptor G_Protein G-Protein Activation (for mGluRs) Receptor->G_Protein Ion_Channel Ion Channel Opening (for iGluRs) Receptor->Ion_Channel Second_Messengers Second Messenger Cascades G_Protein->Second_Messengers Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ion_Channel->Cellular_Response Second_Messengers->Cellular_Response

Sources

Thermodynamic properties of diethyl cyclopentane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of Diethyl Cyclopentane-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties of diethyl cyclopentane-1,3-dicarboxylate. In the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to ascertain critical thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity. We will explore both state-of-the-art experimental techniques and robust computational methods, offering insights into the causality behind experimental choices and the validation of theoretical models. This guide is designed to be a self-validating system, grounding its protocols in authoritative sources and established scientific principles.

Introduction: The Significance of Thermodynamic Properties in Scientific Research

The thermodynamic properties of a molecule, such as its enthalpy and free energy of formation, are fundamental to understanding its stability, reactivity, and behavior in a chemical system.[1] For professionals in drug development and materials science, these parameters are critical for predicting reaction outcomes, designing synthetic pathways, and understanding intermolecular interactions. Diethyl cyclopentane-1,3-dicarboxylate, a diester with a cyclic core, presents an interesting case study due to the interplay of its functional groups and stereochemistry, which can influence its thermodynamic profile. This guide will provide the necessary framework to elucidate these properties.

Foundational Concepts in Chemical Thermodynamics

A solid understanding of key thermodynamic concepts is essential before delving into experimental and computational methodologies.

  • Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the energy stored within the molecule's chemical bonds.

  • Standard Gibbs Free Energy of Formation (ΔfG°) : This value indicates the spontaneity of a compound's formation from its elements under standard conditions. A negative value signifies a spontaneous process.

  • Entropy (S°) : A measure of the randomness or disorder of a system. For a molecule, it relates to its vibrational, rotational, and translational degrees of freedom.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin). It is crucial for understanding how a substance stores thermal energy.

These properties are interconnected through the fundamental equation of thermodynamics:

ΔG° = ΔH° - TΔS°

where T is the temperature in Kelvin.

Experimental Determination of Thermodynamic Properties

Calorimetry: The Gold Standard for Enthalpy Measurements

Combustion Calorimetry is a primary technique for determining the standard enthalpy of formation of organic compounds.

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation : A precisely weighed sample of high-purity diethyl cyclopentane-1,3-dicarboxylate is placed in a crucible within a combustion bomb.

  • Pressurization : The bomb is filled with high-pressure oxygen to ensure complete combustion.

  • Ignition : The sample is ignited via an electrical fuse.

  • Temperature Measurement : The heat released by the combustion reaction is absorbed by a surrounding water bath (calorimeter), and the temperature change is meticulously measured.

  • Calibration : The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.

  • Calculation : The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the combustion products (CO2 and H2O).

Causality Behind Experimental Choices:

  • High-Purity Sample : Impurities would lead to an inaccurate heat of combustion measurement.

  • High-Pressure Oxygen : Ensures that the combustion reaction goes to completion, preventing the formation of side products that would complicate the analysis.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring heat capacity and the enthalpies of phase transitions (e.g., melting and boiling).[2]

Experimental Protocol: Heat Capacity Measurement by DSC

  • Sample and Reference Pans : A small, accurately weighed sample of diethyl cyclopentane-1,3-dicarboxylate is hermetically sealed in an aluminum pan. An empty, sealed pan serves as the reference.

  • Temperature Program : The sample and reference pans are subjected to a controlled temperature program (heating at a constant rate).

  • Heat Flow Measurement : The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

  • Calibration : The instrument is calibrated using a standard material with a well-characterized heat capacity, such as sapphire.

  • Data Analysis : The heat capacity of the sample is calculated as a function of temperature.

Data Presentation: Expected DSC Thermogram for Diethyl Cyclopentane-1,3-dicarboxylate

Temperature (°C)Heat Flow (mW)EventThermodynamic Property
T < TmBaselineSolid PhaseCp (solid)
TmEndothermic PeakMeltingΔHfus
T > TmBaselineLiquid PhaseCp (liquid)
TbEndothermic PeakBoilingΔHvap

Note: Tm = Melting Temperature, Tb = Boiling Temperature, ΔHfus = Enthalpy of Fusion, ΔHvap = Enthalpy of Vaporization, Cp = Heat Capacity.

Diagram: Workflow for Experimental Determination of Thermodynamic Properties

G cluster_exp Experimental Workflow cluster_combustion Combustion Calorimetry cluster_dsc Differential Scanning Calorimetry (DSC) synthesis High-Purity Synthesis of Diethyl Cyclopentane-1,3-dicarboxylate purification Purification (e.g., Distillation, Chromatography) synthesis->purification cc_sample Sample Preparation purification->cc_sample dsc_sample Sample Preparation purification->dsc_sample cc_run Combustion Experiment cc_sample->cc_run cc_calc Calculate ΔH_comb cc_run->cc_calc cc_result Derive ΔfH° cc_calc->cc_result dsc_run DSC Measurement dsc_sample->dsc_run dsc_calc Data Analysis dsc_run->dsc_calc dsc_result_cp Determine Cp(T) dsc_calc->dsc_result_cp dsc_result_phase Determine ΔH_fus, ΔH_vap dsc_calc->dsc_result_phase

Caption: Experimental workflow for determining thermodynamic properties.

Computational Chemistry: A Powerful Predictive Tool

In the absence of experimental data, computational methods provide reliable estimates of thermodynamic properties.[3] These methods can also be used to validate experimental results.[4]

Quantum Mechanical Methods

Quantum mechanical (QM) methods, such as ab initio and Density Functional Theory (DFT), calculate the electronic structure of a molecule from first principles to determine its energy.[1][5]

Computational Protocol: Calculating Enthalpy of Formation using G3MP2

The Gaussian-n (Gn) theories, such as G3MP2, are composite methods designed for accurate thermochemical predictions.[4]

  • Geometry Optimization : The 3D structure of diethyl cyclopentane-1,3-dicarboxylate is optimized to find its lowest energy conformation.

  • Frequency Calculation : Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations : Higher-level single-point energy calculations are performed on the optimized geometry to refine the electronic energy.

  • Atomization Energy Calculation : The total energy of the molecule is compared to the sum of the energies of its constituent atoms to calculate the atomization energy.

  • Enthalpy of Formation Calculation : The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization energy and the known experimental enthalpies of formation of the atoms.

Diagram: Computational Workflow for Thermodynamic Property Prediction

G cluster_comp Computational Workflow cluster_qm Quantum Mechanics (e.g., G3MP2) cluster_group Group Contribution Method mol_struct Define Molecular Structure of Diethyl Cyclopentane-1,3-dicarboxylate geom_opt Geometry Optimization mol_struct->geom_opt group_decomp Decompose into Functional Groups mol_struct->group_decomp freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc thermo_calc Thermochemical Analysis energy_calc->thermo_calc qm_results Predict ΔfH°, S°, Cp thermo_calc->qm_results group_values Sum Group Contributions group_decomp->group_values group_results Estimate ΔfH°, S°, Cp group_values->group_results

Caption: Computational workflows for predicting thermodynamic properties.

Group Contribution Methods

Group contribution methods are a faster, albeit often less accurate, way to estimate thermodynamic properties. These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

Protocol: Estimating Enthalpy of Formation using a Group Contribution Method

  • Molecular Decomposition : The structure of diethyl cyclopentane-1,3-dicarboxylate is broken down into its fundamental groups (e.g., -CH3, -CH2-, >CH-, -COO-).

  • Summation of Group Values : The known enthalpy contributions for each group are summed.

  • Correction Factors : Corrections for ring strain and other structural features are applied.

Data Presentation: Group Contribution Breakdown for Diethyl Cyclopentane-1,3-dicarboxylate

GroupNumberEnthalpy Contribution (kJ/mol)Total Contribution (kJ/mol)
-CH32ValueCalculated Value
-CH2- (in ring)3ValueCalculated Value
>CH- (in ring)2ValueCalculated Value
-CH2- (ethyl)2ValueCalculated Value
-COO- (ester)2ValueCalculated Value
Cyclopentane ring strain1ValueCalculated Value
Total Estimated ΔfH° Sum of Contributions

Note: "Value" would be obtained from established group contribution tables.

Conclusion: An Integrated Approach for Accurate Determination

The most reliable understanding of the thermodynamic properties of diethyl cyclopentane-1,3-dicarboxylate will come from an integrated approach that combines experimental measurements with computational predictions. Experimental data provides the benchmark for validating and refining computational models. In turn, computational methods can provide insights into properties that are difficult or impossible to measure experimentally. This guide provides the foundational knowledge and protocols for researchers to confidently undertake such an investigation.

References

  • Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation.
  • Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene.
  • Experimental Determination of Isobaric Heat Capacity for Ethanol and Fatty Acid Alkyl Ester Mixtures at Pressures up to 20 MPa.
  • The calculation of thermodynamic properties of molecules. Chemical Society Reviews (RSC Publishing).
  • Computational Thermodynamic Properties. Fiveable.
  • A computational chemist's guide to accurate thermochemistry for organic molecules. PDF.
  • Structure-energy relationships in unsaturated esters of carboxylic acids.
  • Diethyl cyclopentane-1,3-dicarboxyl

Sources

An In-depth Technical Guide to the Solubility of Diethyl Cyclopentane-1,3-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl cyclopentane-1,3-dicarboxylate, a key intermediate in pharmaceutical synthesis and materials science. In the absence of extensive published solubility data for this specific diester, this guide employs a predictive approach grounded in established chemical principles and data from structurally analogous compounds. We delve into the theoretical underpinnings of solubility, detail robust experimental protocols for its determination, and present an estimated solubility profile in a range of common organic solvents. This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and process optimization.

Introduction: Understanding the Molecule

Diethyl cyclopentane-1,3-dicarboxylate is an organic compound with the chemical formula C₁₁H₁₈O₄. Its structure consists of a central cyclopentane ring with two ethyl ester groups attached at the 1 and 3 positions. The presence of both a nonpolar hydrocarbon ring and polar ester functionalities imparts a moderate overall polarity to the molecule. This amphiphilic nature is the primary determinant of its solubility behavior.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₈O₄PubChem
Molecular Weight 214.26 g/mol PubChem
Physical Form White to Yellow SolidSigma-Aldrich[1]
CAS Number 14277-18-0ChemicalBook[2]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic manifestation of the intermolecular forces at play between solute and solvent molecules. For diethyl cyclopentane-1,3-dicarboxylate, the key interactions are:

  • Van der Waals Forces: The nonpolar cyclopentane ring and the ethyl chains of the ester groups will interact with nonpolar solvents via these weak, temporary dipoles.

  • Dipole-Dipole Interactions: The polar carbonyl (C=O) groups in the ester functionalities create permanent dipoles, which can interact favorably with other polar solvent molecules.

  • Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.

Predictive Solubility Profile based on Structural Analogues

Given the limited direct data on diethyl cyclopentane-1,3-dicarboxylate, we can infer its solubility by examining structurally similar diethyl esters.

  • Diethyl Succinate (C₈H₁₄O₄): This linear diester is soluble in organic solvents like ethanol and ether but has limited solubility in water.[4][5]

  • Diethyl Adipate (C₁₀H₁₈O₄): A longer-chain linear diester, it is also soluble in many organic solvents such as ethanol but is insoluble in water.[6][7][8]

  • Diethyl Phthalate (C₁₂H₁₄O₄): An aromatic diester, it is miscible with ethanol, ether, acetone, and benzene, with limited water solubility.[1][2][9]

Based on these analogues, a predicted solubility profile for diethyl cyclopentane-1,3-dicarboxylate is presented below. The terms used are in accordance with standard pharmacopoeial definitions.

SolventPredicted SolubilityRationale
Nonpolar Solvents
HexaneSparingly Soluble to SolubleThe cyclopentane ring offers some nonpolar character, but the polar ester groups limit miscibility with highly nonpolar solvents.
TolueneFreely SolubleThe aromatic nature of toluene allows for favorable interactions with the entire solute molecule.
Diethyl EtherFreely SolubleThe moderate polarity of diethyl ether makes it an excellent solvent for many esters.[4]
Polar Aprotic Solvents
AcetoneVery SolubleThe high polarity of acetone and its ability to accept hydrogen bonds make it a good solvent for polar esters.[1]
Ethyl AcetateVery SolubleAs an ester itself, ethyl acetate has very similar intermolecular forces to the solute.
DichloromethaneFreely SolubleA versatile solvent capable of dissolving a wide range of organic compounds.
Polar Protic Solvents
EthanolVery SolubleThe ability of ethanol to engage in hydrogen bonding with the ester's carbonyl groups, along with its overall polarity, makes it an excellent solvent.[4][6]
MethanolFreely SolubleSimilar to ethanol, but its higher polarity might slightly reduce its effectiveness for the nonpolar portion of the solute.
WaterSparingly Soluble to InsolubleThe large nonpolar hydrocarbon portion of the molecule is expected to dominate, leading to low water solubility, a common trait for diethyl esters.[2][4][6]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is essential. The following are standard protocols that can be employed.

The Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.[10]

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of diethyl cyclopentane-1,3-dicarboxylate to a known volume of the chosen organic solvent in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.

  • Quantification: Determine the concentration of the solute in the filtrate using a suitable analytical technique.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solute to solvent B Equilibrate (24-48h at constant T) A->B C Centrifuge B->C D Filter supernatant C->D E Analyze filtrate (HPLC, UV-Vis, Gravimetric) D->E

Caption: Workflow for the Shake-Flask Method.

Analytical Techniques for Quantification

HPLC is a highly accurate and precise method for determining the concentration of a solute.[11]

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of diethyl cyclopentane-1,3-dicarboxylate of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Dilute the filtrate from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. Back-calculate the original concentration in the undiluted filtrate to determine the solubility.

This method is suitable if the solute has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.[12][13]

Protocol:

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax to create a Beer-Lambert law calibration curve.

  • Sample Analysis: Dilute the filtrate to an appropriate concentration and measure its absorbance at λmax.

  • Quantification: Calculate the concentration from the calibration curve.

This is a simpler, though potentially less precise, method.[14][15]

Protocol:

  • Weigh a known volume: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Evaporate the solvent: Gently heat the dish to evaporate the solvent completely.

  • Dry to a constant weight: Place the dish in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.

  • Calculate solubility: The final weight of the residue corresponds to the mass of the solute dissolved in the initial volume of the solvent.

G cluster_forces Intermolecular Forces Solute Diethyl Cyclopentane-1,3-dicarboxylate VdW Van der Waals Solute->VdW Nonpolar Ring & Chains DiDi Dipole-Dipole Solute->DiDi Polar Ester Groups HBond Hydrogen Bonding (Acceptor) Solute->HBond Carbonyl Oxygens Solvent Organic Solvent Solvent->VdW Nonpolar Solvents Solvent->DiDi Polar Solvents Solvent->HBond Protic Solvents

Caption: Intermolecular Forces Governing Solubility.

Conclusion

While specific experimental data for the solubility of diethyl cyclopentane-1,3-dicarboxylate is not widely published, a strong predictive understanding can be established through the principles of intermolecular forces and by analogy to similar chemical structures. It is anticipated that this compound will exhibit high solubility in polar aprotic and protic organic solvents and lower solubility in highly nonpolar solvents and water. For precise applications, the experimental protocols detailed in this guide provide a robust framework for quantitative determination.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). Diethyl adipate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl cyclopentane-1,3-dicarboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 26). Diethyl Adipate: Comprehensive Overview and Applications. Retrieved from [Link]

  • European Commission. (n.d.). DIETHYL PHTHALATE. Retrieved from [Link]

  • Weifang Integratechem Co., Ltd. (n.d.). Diethyl Phthalate Manufacturers and Suppliers China. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYL ADIPATE. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

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Methodological & Application

Dieckmann-Kondensation von Diethylcyclopentan-1,3-dicarboxylat: Ein detaillierter Leitfaden für die Synthese von 2-Ethoxycarbonylcyclopentanon

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser anwendungsorientierte Leitfaden bietet eine detaillierte technische Anleitung zur Durchführung der Dieckmann-Kondensation unter Verwendung von Diethylcyclopentan-1,3-dicarboxylat zur Synthese von 2-Ethoxycarbonylcyclopentanon, einem wertvollen Baustein in der organischen Synthese. Dieser Leitfaden geht über ein reines Protokoll hinaus und erläutert die zugrunde liegenden chemischen Prinzipien, kritische experimentelle Parameter und bewährte Verfahren, um einen erfolgreichen und reproduzierbaren Syntheseprozess zu gewährleisten.

Theoretische Grundlagen und Mechanismus

Die Dieckmann-Kondensation ist eine intramolekulare Variante der Claisen-Kondensation, die zur Synthese von cyclischen β-Ketoestern aus Dicarbonsäureestern führt.[1][2][3] Die treibende Kraft der Reaktion ist die Bildung eines stabilen, resonanzstabilisierten Enolats nach der Cyclisierung.[2] Die Reaktion wird basenvermittelt, wobei typischerweise eine stöchiometrische Menge einer starken Base wie Natriumethoxid verwendet wird, um das α-Proton eines der Ester zu deprotonieren und die anschließende Cyclisierung zu initiieren.[4][5]

Der Mechanismus für die Dieckmann-Kondensation von Diethylcyclopentan-1,3-dicarboxylat lässt sich in den folgenden Schritten zusammenfassen:

  • Deprotonierung: Die Base (z. B. Ethoxid-Ion) deprotoniert das α-Kohlenstoffatom einer der Ethoxycarbonylgruppen und bildet ein reaktives Enolat.

  • Intramolekularer Angriff: Das Enolat greift nucleophil die Carbonylgruppe des anderen Esters an und bildet ein cyclisches, tetraedrisches Zwischenprodukt.

  • Eliminierung: Das Zwischenprodukt kollabiert unter Abspaltung eines Ethoxid-Ions, wodurch der cyclische β-Ketoester gebildet wird.

  • Finale Deprotonierung: Das entstandene 2-Ethoxycarbonylcyclopentanon ist an der α-Position zwischen den beiden Carbonylgruppen acide und wird von einem weiteren Äquivalent Base deprotoniert. Dieser Schritt ist praktisch irreversibel und treibt das Gleichgewicht auf die Produktseite.[1]

  • Protonierung: Eine saure Aufarbeitung im letzten Schritt protoniert das Enolat und liefert das gewünschte Endprodukt.

Die Bildung von fünf- oder sechsgliedrigen Ringen wird aufgrund ihrer sterischen Stabilität stark bevorzugt.[3] Im Falle von Diethylcyclopentan-1,3-dicarboxylat führt die Reaktion zur Bildung des stabilen fünfgliedrigen Rings von 2-Ethoxycarbonylcyclopentanon.

Experimentelles Protokoll

Dieses Protokoll beschreibt ein bewährtes Verfahren für die Dieckmann-Kondensation von Diethylcyclopentan-1,3-dicarboxylat.

Benötigte Materialien und Reagenzien
Reagenz/MaterialFormelMolmasse ( g/mol )Benötigte MengeAnmerkungen
Diethylcyclopentan-1,3-dicarboxylatC₁₁H₁₈O₄214,2621,43 g (0,1 mol)Ausgangsmaterial
NatriumNa22,992,53 g (0,11 mol)Frisch geschnitten, um die Oxidschicht zu entfernen
Absolutes EthanolC₂H₅OH46,0750 mLWasserfrei
ToluolC₇H₈92,14100 mLWasserfrei
SalzsäureHCl36,46nach Bedarf10%ige wässrige Lösung
Gesättigte NatriumchloridlösungNaCl(aq)-nach BedarfZur Wäsche
Wasserfreies MagnesiumsulfatMgSO₄120,37nach BedarfTrocknungsmittel
Diethylether(C₂H₅)₂O74,12nach BedarfFür die Extraktion
Sicherheitsvorkehrungen
  • Die Reaktion sollte in einem gut belüfteten Abzug durchgeführt werden.

  • Natrium ist hochreaktiv mit Wasser und sollte mit Vorsicht gehandhabt werden.

  • Tragen Sie geeignete persönliche Schutzausrüstung, einschließlich Schutzbrille, Laborkittel und Handschuhe.

  • Toluol und Diethylether sind leicht entzündlich; halten Sie Zündquellen fern.

Detailliertes Vorgehen
  • Vorbereitung der Natriumethoxid-Lösung: In einem trockenen 250-mL-Dreihalskolben, der mit einem Rückflusskühler, einem Tropftrichter und einem Stickstoffeinlass ausgestattet ist, werden 2,53 g (0,11 mol) frisch geschnittenes Natrium zu 50 mL absolutem Ethanol gegeben. Die Reaktion ist exotherm und sollte unter einer inerten Stickstoffatmosphäre durchgeführt werden, bis sich das gesamte Natrium aufgelöst hat.

  • Reaktionsansatz: Zu der frisch zubereiteten Natriumethoxid-Lösung werden 100 mL trockenes Toluol gegeben. Anschließend wird eine Lösung von 21,43 g (0,1 mol) Diethylcyclopentan-1,3-dicarboxylat in 25 mL trockenem Toluol über den Tropftrichter langsam zu der gerührten Natriumethoxid-Lösung gegeben.

  • Reaktionsdurchführung: Die Reaktionsmischung wird für 2 Stunden unter Rückfluss erhitzt. Während dieser Zeit kann sich ein Niederschlag des Natriumenolats des Produkts bilden.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig auf eine Mischung aus Eis und 10%iger Salzsäure gegossen, bis die Lösung sauer ist (pH-Wert mit Indikatorpapier prüfen).

  • Extraktion: Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt. Der verbleibende rohe β-Ketoester wird durch Vakuumdestillation gereinigt. Das Produkt, 2-Ethoxycarbonylcyclopentanon, wird typischerweise bei 102-104 °C bei 11 mmHg destilliert.[6][7]

Erwartete Ergebnisse

Die Ausbeute an 2-Ethoxycarbonylcyclopentanon nach der Vakuumdestillation liegt typischerweise im Bereich von 70-85%.[8]

Visualisierung des Arbeitsablaufs

Dieckmann_Condensation_Workflow cluster_preparation Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung prep_na_etoh Natriumethoxid-Lösung herstellen add_diester Langsame Zugabe des Diesters prep_na_etoh->add_diester prep_diester Diester in Toluol lösen prep_diester->add_diester reflux Erhitzen unter Rückfluss (2h) add_diester->reflux quench Abschrecken mit Eis/HCl reflux->quench extract Extraktion mit Diethylether quench->extract wash Waschen mit NaCl-Lösung extract->wash dry Trocknen über MgSO₄ wash->dry evaporate Lösungsmittel entfernen dry->evaporate distill Vakuumdestillation evaporate->distill product Reines 2-Ethoxycarbonylcyclopentanon distill->product

Abbildung 1: Schematischer Arbeitsablauf der Dieckmann-Kondensation.

Fehlerbehebung und wichtige Überlegungen

  • Geringe Ausbeute:

    • Feuchtigkeit: Die Anwesenheit von Wasser kann die Base neutralisieren und die Ester hydrolysieren. Stellen Sie sicher, dass alle Glasgeräte trocken sind und wasserfreie Lösungsmittel verwendet werden.[8]

    • Inaktive Base: Natriumethoxid ist hygroskopisch. Verwenden Sie frisch hergestellte oder ordnungsgemäß gelagerte Base.[8]

    • Unvollständige Reaktion: Überprüfen Sie die Reaktionszeit und -temperatur.

  • Nebenreaktionen:

    • Intermolekulare Claisen-Kondensation: Obwohl bei der Dieckmann-Kondensation die intramolekulare Reaktion bevorzugt ist, kann bei hohen Konzentrationen eine intermolekulare Kondensation auftreten. Die langsame Zugabe des Diesters hilft, diese Nebenreaktion zu minimieren.

  • Reinigung:

    • Eine effiziente Vakuumdestillation ist entscheidend, um ein reines Produkt zu erhalten. Stellen Sie sicher, dass das Vakuumsystem dicht ist und die Fraktionen sorgfältig gesammelt werden.

Fazit

Die Dieckmann-Kondensation ist eine robuste und zuverlässige Methode zur Synthese von cyclischen β-Ketoestern.[9] Das hier vorgestellte Protokoll für die Cyclisierung von Diethylcyclopentan-1,3-dicarboxylat bietet einen klaren und reproduzierbaren Weg zur Herstellung von 2-Ethoxycarbonylcyclopentanon. Durch sorgfältige Beachtung der experimentellen Bedingungen und Sicherheitsvorkehrungen können Forscher dieses wertvolle Zwischenprodukt in hohen Ausbeuten und Reinheiten synthetisieren, was den Weg für weitere komplexe Molekülsynthesen ebnet.

Referenzen

  • Dieckmann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Dieckmann-Kondensation. (2025, September 7). In Wikipedia. Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dieckmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl cyclopentane-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of cyclopentanones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1–203.

  • Banerjee, D. K., Dutta, J., & Bagavant, G. (1957). A Paradoxical Case of Dieckmann Cyclisation. Proceedings of the Indian Academy of Sciences - Section A, 46(2), 80-86.

  • Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. (n.d.). CORE. Retrieved from [Link]

  • CN111662170B - The purification method of cyclopentanone. (n.d.). Google Patents. Retrieved from

Sources

Synthesis of diethyl cyclopentane-1,3-dicarboxylate from diethyl malonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Diethyl Cyclopentane-1,3-dicarboxylate from Diethyl Malonate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of diethyl cyclopentane-1,3-dicarboxylate, a valuable molecular scaffold in medicinal chemistry and materials science. The synthesis originates from diethyl malonate, a versatile and economical C2 synthon. The described pathway is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles. The core strategy involves the construction of a linear C6 diester precursor via Michael addition chemistry, followed by an intramolecular Dieckmann condensation to form the five-membered carbocyclic ring. A final ketone reduction step delivers the target compound. This guide offers detailed experimental protocols, mechanistic insights, and quantitative data to ensure reproducibility and facilitate optimization.

Introduction: Strategic Importance and Synthetic Overview

Cyclopentane derivatives featuring a 1,3-dicarbonyl substitution pattern are prevalent structural motifs in a variety of biologically active molecules and functional materials. Their stereochemically defined framework provides a rigid scaffold for orienting functional groups in three-dimensional space, making them attractive targets in drug discovery. Diethyl malonate serves as an ideal starting point for complex molecular construction due to the high acidity of its α-hydrogens (pKa ≈ 13), which allows for facile generation of a stabilized carbanion for carbon-carbon bond formation.[1][2][3]

The synthesis detailed herein is a logical sequence of three key transformations:

  • Michael Addition: Construction of a linear carbon backbone by reacting diethyl malonate with an α,β-unsaturated ester.[4][5][6]

  • Dieckmann Condensation: An intramolecular Claisen condensation to forge the cyclopentane ring, yielding a cyclic β-keto ester intermediate.[7][8][9]

  • Thioacetalization & Raney Nickel Reduction: A two-step sequence to chemoselectively remove the ketone functionality while preserving the ester groups.

This approach highlights a powerful combination of classic name reactions, providing a robust and instructive route to the target molecule.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, proceeding through several key intermediates to reach the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization cluster_2 Part 3: Ketone Reduction A Diethyl Malonate B Triethyl 1,1,3-Propanetricarboxylate A->B  Michael Addition (+ Ethyl Acrylate, NaOEt) C Diethyl Adipate B->C  Hydrolysis &  Decarboxylation;  Esterification D Diethyl 2-Oxocyclopentane-1,3-dicarboxylate C->D  Dieckmann Condensation (NaOEt) E Thioacetal Intermediate D->E  Thioacetalization (Ethanedithiol, BF₃·OEt₂) F Diethyl Cyclopentane-1,3-dicarboxylate E->F  Desulfurization (Raney Ni)

Figure 1: Overall workflow for the synthesis of diethyl cyclopentane-1,3-dicarboxylate.

Part 1: Synthesis of the Acyclic Precursor (Diethyl Adipate)

The initial phase of the synthesis focuses on constructing diethyl adipate, the necessary C6 linear precursor for the subsequent Dieckmann condensation. This is achieved in two stages starting from diethyl malonate.

Protocol 1.1: Michael Addition of Diethyl Malonate to Ethyl Acrylate

This step creates the carbon skeleton of what will become the adipate precursor. The reaction proceeds via a base-catalyzed conjugate addition.

Mechanism Insight: Sodium ethoxide, a strong base, deprotonates diethyl malonate to form a resonance-stabilized enolate. This soft nucleophile then attacks the electrophilic β-carbon of ethyl acrylate in a 1,4-conjugate (Michael) fashion, which is thermodynamically favored over a 1,2-addition.[5][10]

G cluster_mech Michael Addition Mechanism Malonate EtO₂C-CH₂-CO₂Et Enolate EtO₂C-CH⁻-CO₂Et ↔ Enolate Resomers Malonate->Enolate NaOEt Acrylate CH₂=CH-CO₂Et Enolate->Acrylate Nucleophilic Attack Adduct Triethyl 1,1,3-Propanetricarboxylate Acrylate->Adduct Protonation

Figure 2: Simplified mechanism of the Michael Addition step.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles
Diethyl Malonate160.1780.1 g (76.3 mL)0.50
Ethyl Acrylate100.1250.1 g (55.0 mL)0.50
Sodium Metal22.992.3 g0.10
Absolute Ethanol46.07250 mL-
Diethyl Ether74.12500 mL-
6M Hydrochloric Acid-~100 mL-

Procedure:

  • Prepare Sodium Ethoxide: In a dry 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 250 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. Stir until all sodium has dissolved.

  • Addition of Malonate: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add 80.1 g of diethyl malonate dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Addition of Acrylate: Subsequently, add 50.1 g of ethyl acrylate dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 with 6M HCl. Extract the product with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude triethyl 1,1,3-propanetricarboxylate can be purified by vacuum distillation.

Protocol 1.2: Hydrolysis, Decarboxylation, and Esterification

The triester from the previous step is converted to the target precursor, diethyl adipate. This involves saponification, followed by acidification and thermal decarboxylation of the unstable malonic acid derivative, and a final re-esterification.

Procedure:

  • Saponification: The crude triester is refluxed with a solution of 84 g (1.5 mol) of potassium hydroxide in 500 mL of ethanol/water (1:1) for 4 hours until a homogenous solution is obtained.

  • Decarboxylation: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and carefully acidified to pH 1 with concentrated HCl. The resulting solution containing adipic acid (after decarboxylation of the intermediate) is heated gently to 50 °C for 1 hour to ensure complete CO₂ evolution.

  • Isolation of Adipic Acid: The solution is cooled, and the precipitated adipic acid is collected by filtration, washed with cold water, and dried.

  • Fischer Esterification: The dried adipic acid (~0.45 mol theoretical) is refluxed in 500 mL of absolute ethanol with 5 mL of concentrated sulfuric acid as a catalyst for 8 hours.

  • Purification: After cooling, the excess ethanol is removed by distillation. The residue is dissolved in 300 mL of diethyl ether and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude diethyl adipate is purified by vacuum distillation (b.p. 245 °C) to yield the precursor for the next stage.

Part 2: Dieckmann Condensation for Cyclopentane Ring Formation

This is the key ring-forming step, where the linear C6 precursor undergoes an intramolecular cyclization to form the five-membered ring.

Protocol 2.1: Synthesis of Diethyl 2-Oxocyclopentane-1,3-dicarboxylate

Mechanism Insight: The Dieckmann condensation is an intramolecular Claisen condensation.[7][8] A base (sodium ethoxide) abstracts an α-proton from one end of the diethyl adipate chain, creating an enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of the ester at the other end of the chain, forming a cyclic β-keto ester.[11] The formation of a stable five-membered ring is sterically and thermodynamically favorable.[7][8]

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles
Diethyl Adipate202.2580.9 g0.40
Sodium Ethoxide68.0527.2 g0.40
Toluene (dry)92.14400 mL-
Acetic Acid60.05~25 mL-

Procedure:

  • Reaction Setup: A suspension of 27.2 g of sodium ethoxide in 400 mL of dry toluene is heated to reflux in a flask equipped with a mechanical stirrer and a reflux condenser.

  • Addition of Diester: A solution of 80.9 g of diethyl adipate in 100 mL of dry toluene is added dropwise to the refluxing suspension over 2 hours.

  • Cyclization: The reaction mixture is maintained at reflux for an additional 2 hours after the addition is complete. The reaction progress can be monitored by observing the formation of the solid sodium salt of the enolate product.

  • Work-up: Cool the mixture to room temperature and then to 0 °C in an ice bath. Cautiously add 25 mL of glacial acetic acid to neutralize the base, followed by 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 100 mL).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After removing the toluene under reduced pressure, the resulting crude diethyl 2-oxocyclopentane-1,3-dicarboxylate is purified by vacuum distillation.

Part 3: Chemoselective Reduction of the Ketone

The final stage involves the removal of the C2-keto group from the cyclic intermediate. A standard Wolff-Kishner or Clemmensen reduction would cleave the ester groups. Therefore, a two-step thioacetalization-desulfurization sequence is employed for its high chemoselectivity.

Protocol 3.1: Thioacetalization

Procedure:

  • To a solution of the β-keto ester (e.g., 0.30 mol) in 300 mL of dichloromethane, add 1,2-ethanedithiol (31.0 g, 0.33 mol).

  • Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 4.2 mL, 0.033 mol) dropwise as a catalyst.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by adding 100 mL of 5% NaOH solution. Separate the organic layer, wash with water and brine, and dry over MgSO₄.

  • Evaporate the solvent to yield the crude thioacetal intermediate, which can be used in the next step without further purification.

Protocol 3.2: Desulfurization with Raney Nickel

Procedure:

  • Prepare a slurry of Raney Nickel (approx. 200 g, W-2 grade) by washing it several times with absolute ethanol.

  • Dissolve the crude thioacetal from the previous step in 500 mL of absolute ethanol. Add the Raney Nickel slurry to this solution.

  • Heat the mixture to reflux with vigorous stirring for 6 hours. The progress can be monitored by TLC or GC-MS.

  • After completion, cool the mixture and carefully filter it through a pad of Celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.

  • Wash the filter cake thoroughly with ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • The resulting crude oil is purified by vacuum distillation to afford the final product, diethyl cyclopentane-1,3-dicarboxylate .

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1–203. [Link]

  • Malonic Ester Synthesis. (2023). Chemistry LibreTexts. [Link]

  • Trost, B. M., & Krische, M. J. (1998). Transition Metal Catalyzed Allylic Substitution in Asymmetric Synthesis. Angewandte Chemie International Edition, 37(18), 2486-2513. [Link]

  • Knoevenagel Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Michael Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Perkin Alicyclic Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. [Link]

  • Organic Syntheses. (n.d.). Diethyl 1,1-Cyclobutanedicarboxylate. [Link]

  • Dieckmann Condensation. (n.d.). Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). 3-Cyclopentene-1-carboxylic acid. [Link]

  • Malonic ester synthesis. (2024). In Wikipedia. [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Diethyl malonate. (2024). In Wikipedia. [Link]

  • Michael addition. (2024). In Wikipedia. [Link]

  • Cason, J., & Allen, C. F. H. (1949). The Alkylation of Diethyl Malonate with 1,3-Dibromopropane. Journal of the American Chemical Society, 71(5), 1765-1767. [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. [Link]

  • PubChem. (n.d.). Diethyl cyclopentane-1,3-dicarboxylate. [Link]

  • ChemWis. (2024, November 15). Conversion of Diethylmalonate to Cyclohexane carboxylic acid [Video]. YouTube. [Link]

  • Michael reaction. (2020). In Wikipedia. [Link]

  • Michael Addition Reaction Mechanism. (2020). Chemistry Steps. [Link]

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Application Note: Diethyl Cyclopentane-1,3-Dicarboxylate as a Core Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary: The Role of Cyclopentane Scaffolds in Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing conformationally restricted scaffolds that can precisely project pharmacophores into the ATP-binding pockets of target proteins. Diethyl cyclopentane-1,3-dicarboxylate (CAS 14277-18-0) has emerged as a privileged intermediate in this space[1].

Unlike flexible linear aliphatic chains, the cyclopentane ring reduces the entropic penalty upon target binding. The 1,3-dicarboxylate substitution pattern provides two highly versatile vectors for further functionalization. By utilizing this intermediate, chemists can construct complex spirocycles or heavily substituted cycloalkanes that serve as the core structural motifs for advanced targeted therapies, most notably Bruton's Tyrosine Kinase (BTK) inhibitors [2] and Janus Kinase (JAK) inhibitors [3].

Chemical Profile & Physical Properties

Understanding the physicochemical baseline of your starting materials is critical for downstream reaction optimization. Below is the consolidated data for diethyl cyclopentane-1,3-dicarboxylate[1].

PropertyValue / Description
Chemical Name Diethyl cyclopentane-1,3-dicarboxylate
CAS Number 14277-18-0
Molecular Formula C₁₁H₁₈O₄
Molecular Weight 214.26 g/mol
Appearance Colorless to pale yellow liquid/solid
Topological Polar Surface Area (tPSA) 52.6 Ų
Complexity 167
Solubility Soluble in THF, DCM, Ethanol, and Ethyl Acetate

Mechanistic Insights: Pharmacological Rationale

The strategic choice to incorporate a cyclopentane-1,3-dicarboxylate derivative into an Active Pharmaceutical Ingredient (API) is driven by causality. The ester groups act as both protecting groups during early-stage synthesis and activating groups that increase the acidity of the alpha-protons. This allows for highly regioselective alpha-alkylation. Once functionalized, the esters are typically saponified and converted into amides or heterocycles that interact directly with the kinase hinge region[2][3].

G A Diethyl Cyclopentane- 1,3-Dicarboxylate B Conformational Restriction A->B Scaffold Rigidity C Physicochemical Tuning (cLogP, tPSA) A->C Ester Hydrolysis/Amidation D JAK Inhibitors (e.g., IBD Therapy) B->D Hinge-Binding Vector E BTK Inhibitors (e.g., B-Cell Malignancies) B->E Target Selectivity C->D Permeability C->E Oral Bioavailability

Caption: Logical relationship between the cyclopentane scaffold properties and kinase inhibitor development.

Upstream Synthesis Protocol: Preparation of the Intermediate

Before utilizing the intermediate, it is helpful to understand its genesis. The synthesis of diethyl cyclopentane-1,3-dicarboxylate relies on a classic double-alkylation/cyclization sequence (a variation of the malonate synthesis)[4].

Protocol 1: Cyclization of Diethyl Malonate

Objective: Synthesize the cyclopentane ring via intramolecular cyclization.

Reagents:

  • Diethyl malonate (1.0 eq)

  • 1,4-Dibromobutane (1.0 eq)

  • Sodium ethoxide (NaOEt) (2.1 eq)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Enolate Formation: To a flame-dried flask under N₂, add absolute ethanol followed by NaOEt. Cool to 0 °C. Add diethyl malonate dropwise.

    • Causality: NaOEt deprotonates the highly acidic central methylene (pKₐ ~13) of diethyl malonate to form a resonance-stabilized enolate.

  • First Alkylation: Add 1,4-dibromobutane dropwise to the mixture. Stir at room temperature for 2 hours.

    • Causality: The enolate undergoes an intermolecular Sₙ2 reaction, displacing the first bromide to form a mono-alkylated intermediate.

  • Intramolecular Cyclization: Heat the reaction mixture to reflux for 12 hours.

    • Causality: The excess NaOEt deprotonates the remaining alpha-proton. The new enolate attacks the tethered terminal bromide via an intramolecular Sₙ2 mechanism, closing the 5-membered ring[4].

  • Workup: Cool to room temperature, quench with 1M HCl to neutralize residual base, concentrate under reduced pressure, and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and purify via vacuum distillation.

Downstream Application Protocol: Alpha-Alkylation for Kinase Cores

In the development of JAK and BTK inhibitors, the cyclopentane-1,3-dicarboxylate (often utilized as either the diethyl or dimethyl ester) undergoes alpha-alkylation to introduce complex side chains or spiro-fused rings[2][3].

Protocol 2: Alpha-Alkylation with 1-Bromo-2-chloroethane

Objective: Generate a functionalized precursor for imidazopyrazine (BTK) or pyrrolopyridine (JAK) integration.

Workflow Step1 Step 1: Kinetic Enolate Formation (LDA, THF, -78°C) Step2 Step 2: Electrophilic Addition (1-bromo-2-chloroethane) Step1->Step2 Prevents self-condensation Step3 Step 3: Thermal Equilibration (Warm to 0°C - RT) Step2->Step3 Sₙ2 Alkylation Step4 Step 4: Aqueous Workup (Quench & Extraction) Step3->Step4 Reaction Completion Step5 Purified Alpha-Alkylated Intermediate Step4->Step5 Isolation

Caption: Step-by-step workflow for the alpha-alkylation of diethyl cyclopentane-1,3-dicarboxylate.

Reagents:

  • Diethyl (or dimethyl) cyclopentane-1,3-dicarboxylate (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane/ethylbenzene)

  • 1-Bromo-2-chloroethane (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Charge a dry, multi-neck round-bottom flask with anhydrous THF and the dicarboxylate ester. Purge with N₂ and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA dropwise over 30 minutes. Stir the mixture at -78 °C for an additional 30 to 60 minutes.

    • Causality: LDA is a sterically hindered, strong, non-nucleophilic base. Operating at -78 °C ensures the formation of the kinetic enolate while entirely suppressing unwanted Claisen self-condensation of the ester groups[2].

  • Electrophile Introduction: Add a solution of 1-bromo-2-chloroethane in THF dropwise to the enolate mixture at -78 °C.

    • Causality: 1-bromo-2-chloroethane is a bifunctional electrophile. The bromide is a superior leaving group compared to chloride, ensuring that the initial Sₙ2 attack occurs exclusively at the brominated carbon, preventing polymerization[2].

  • Equilibration: Gradually warm the reaction to 0 °C and stir for 1 hour, then allow it to warm to room temperature overnight[3].

    • Causality: The low temperature controls the initial highly exothermic addition. Warming the reaction provides the activation energy required to drive the sterically hindered alkylation to completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Case Studies in Targeted Therapies

1. JAK Inhibitors for Inflammatory Bowel Disease (IBD): The dysregulation of the JAK/STAT signaling pathway is a primary driver of excessive inflammatory responses in IBD. In the synthesis of pan-JAK inhibitors (e.g., imidazopyrrolopyridine derivatives), researchers utilize the cyclopentane-1,3-dicarboxylate scaffold to achieve specific physicochemical properties (cLogP of 0.1 to 2.8 and tPSA of 85 to 120 Ų). The rigid cyclopentane ring ensures optimal permeability and metabolic stability, allowing the drug to effectively modulate the immune response[3].

2. BTK Inhibitors for Autoimmune Diseases: Bruton's Tyrosine Kinase is critical for B-cell receptor signaling. Derailed B-cell activation leads to autoimmune conditions like rheumatoid arthritis and multiple sclerosis. In the synthesis of benzamide imidazopyrazine BTK inhibitors, the alpha-alkylated cyclopentane intermediate is converted into a tertiary alcohol or amide that fits precisely into the BTK binding pocket, yielding IC₅₀ values of less than 10 nM[2].

References

  • PubChem. "Diethyl cyclopentane-1,3-dicarboxylate | C11H18O4 | CID 66930159". National Library of Medicine. Available at:[Link]

  • European Patent Office. "EP 3240572 B1: BENZAMIDE IMIDAZOPYRAZINE BTK INHIBITORS". Google Patents. Available at:[Link]

  • Filo. "Propose a plausible mechanism for the following conversion". AskFilo. Available at:[Link]

  • World Intellectual Property Organization. "WO2018112379A1 - Small molecule inhibitors of the jak family of kinases". Google Patents.

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Application Note: Large-Scale Synthesis of Dicarboxylic Acid Esters via Continuous Flow and Reactive Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dicarboxylic acid esters, commonly referred to as dibasic esters (DBEs) when derived from adipic, glutaric, or succinic acids, are critical intermediates in the pharmaceutical, polymer, and fine chemical industries. They serve as biodegradable solvents, plasticizers, and precursors for active pharmaceutical ingredients (APIs)[1]. The transition from traditional batch synthesis to continuous manufacturing is driven by the need to overcome thermodynamic equilibrium limitations, reduce E-factors, and eliminate the corrosive waste associated with homogeneous acid catalysts. This application note details self-validating protocols for the large-scale synthesis of diesters using continuous flow packed-bed reactors and industrial reactive distillation.

Mechanistic Rationale & Kinetic Control

The synthesis of dicarboxylic acid esters via Fischer esterification is a two-step, acid-catalyzed cascade reaction. The diacid first reacts with an alcohol (e.g., methanol) to form a monoester intermediate, which subsequently undergoes a second esterification to yield the diester.

Because esterification is a reversible equilibrium process governed by Le Chatelier’s principle, the accumulation of water drives the reverse reaction (hydrolysis), severely limiting the yield of the target diester[1]. To manipulate the thermodynamics and kinetics of this system, two primary causal strategies must be employed:

  • Molar Excess of Reactant: Utilizing methanol as both the reactant and the solvent (typically in a 15:1 to 20:1 molar ratio of alcohol to acid) forces the equilibrium forward[2].

  • Continuous Water Removal: In batch systems, water accumulation stalls conversion. Advanced large-scale systems employ either high-pressure continuous flow (to accelerate kinetics via superheating) or reactive distillation (to physically remove water as it forms)[3].

Kinetic studies indicate that the activation energy for the first step (monoester formation) is generally higher than the second step, and the reaction is highly selective toward diester formation at elevated temperatures and extended residence times[4].

ReactionCascade Diacid Dicarboxylic Acid (e.g., Adipic/Sebacic) Monoester Monomethyl Ester (Intermediate) Diacid->Monoester + Methanol - Water (H+ cat.) Diester Dimethyl Ester (Target Product) Monoester->Diester + Methanol - Water (H+ cat.)

Fig 1: Two-step cascade mechanism of dicarboxylic acid esterification.

Process Architecture: Flow Chemistry vs. Reactive Distillation

Continuous Flow Packed-Bed Reactors (Pharmaceutical/Fine Chemical Scale)

For high-value pharmaceutical intermediates, continuous flow processing over solid acid catalysts (such as Amberlyst 15 or Sulfated Zirconia) offers superior mass and heat transfer compared to batch reactors[2],[5]. Solid acid resins provide a high localized concentration of sulfonic acid sites while eliminating the need for downstream aqueous neutralization—a step that generates massive chemical waste when using homogeneous catalysts like H₂SO₄[5]. To overcome the boiling point of methanol (64.7 °C) and accelerate the reaction, the system is pressurized using a Back Pressure Regulator (BPR), allowing the reaction to proceed in a superheated liquid or near-critical state (100–140 °C)[6],[7].

Reactive Distillation (Industrial Bulk Scale)

For bulk commodity production of dimethyl adipate (DMA), reactive distillation is the architecture of choice. In an esterification reaction rectification tower, the diacid and methanol are fed continuously. As the esterification occurs in the catalytic zone, the heat of the reaction and the tower's thermal profile cause the lighter components (water and excess methanol) to vaporize. This continuous overhead extraction of water dynamically prevents the reverse hydrolysis reaction, driving the conversion to near 100% without the need for extreme pressurization[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Continuous Flow Synthesis of Dimethyl Adipate via Solid Acid Catalysis

This protocol is designed for rapid scale-up in drug development settings, utilizing in-line Process Analytical Technology (PAT) to ensure a self-validating workflow.

Materials: Adipic acid (≥99%), Anhydrous Methanol (<50 ppm H₂O), Amberlyst 15 (macroreticular cation exchange resin).

  • Catalyst Preparation & Dehydration:

    • Causality: Amberlyst 15 inherently contains moisture which will immediately shift the reaction equilibrium backward.

    • Action: Dry the Amberlyst 15 resin in a vacuum oven at 105 °C (383 K) for 3 hours prior to packing[2].

  • Reactor Packing: Pack a stainless-steel column (e.g., 10 mm i.d. × 100 mm) with the dried catalyst. Dilute the catalyst bed with inert quartz beads to prevent channeling and ensure uniform fluid dynamics[5].

  • Feed Preparation: Prepare a homogeneous feed solution of adipic acid in anhydrous methanol at a 1:20 molar ratio.

  • System Pressurization: Install a Back Pressure Regulator (BPR) at the reactor outlet set to 15 bar.

    • Causality: This prevents the methanol from boiling off as a gas, maintaining a single-phase liquid flow at elevated temperatures.

  • Thermal Equilibration & Pumping: Heat the packed-bed reactor to 120 °C. Initiate the HPLC pump to deliver the feed solution at a flow rate corresponding to a residence time of 15–25 minutes.

  • In-Line Validation (PAT): Route the reactor effluent through an in-line FT-IR flow cell.

    • Validation Check: Monitor the disappearance of the carboxylic acid carbonyl stretch (~1710 cm⁻¹) and the appearance of the ester carbonyl stretch (~1740 cm⁻¹). Steady-state is achieved when the peak ratio stabilizes.

  • Collection & Downstream: Collect the effluent. Excess methanol and byproduct water are removed via rotary evaporation, yielding >95% pure dimethyl adipate.

FlowReactor Feed Feed Reservoir (Diacid + MeOH) Pump HPLC Pump (Constant Flow) Feed->Pump Heater Pre-heating Coil (120°C) Pump->Heater Reactor Packed-Bed Reactor (Amberlyst 15) Heater->Reactor BPR Back Pressure Reg. (15 bar) Reactor->BPR PAT In-line FT-IR (Conversion Check) BPR->PAT Out Product Collection PAT->Out

Fig 2: Continuous flow reactor architecture with in-line FT-IR validation.

Protocol B: Scaled-Up Reactive Distillation (Industrial Blueprint)

Based on optimized industrial methodologies for dimethyl adipate production[3].

  • Pre-Esterification: Feed molten adipic acid and fresh methanol into a level-one shell-and-tube esterifier. This initial step operates under pressure without a catalyst to achieve partial conversion to the monoester.

  • Reactive Distillation: Transfer the tube-side effluent into the top of the conversion zone of an esterification reaction rectification tower.

  • Counter-Current Contact: Inject gasified methanol into the lower section of the tower. As the ascending methanol vapor contacts the descending diacid/monoester liquid over suspended catalyst plates, the second esterification step occurs.

  • Dynamic Separation: The tower overhead extracts water and light components (including byproduct dimethyl ether) continuously without cooling, shifting the equilibrium to maximum diester yield.

  • Product Recovery: The heavy constituent (pure dimethyl adipate) is collected from the bottom of the tower reactor.

Quantitative Data Presentation

The following table summarizes the comparative operational parameters and efficiency metrics across different synthesis methodologies for dicarboxylic acid esters.

Synthesis MethodologyCatalyst SystemTemp (°C)PressureResidence TimeDiester YieldE-Factor (Waste)
Traditional Batch Homogeneous (H₂SO₄)65 - 80Atmospheric4 - 8 hours75 - 85%High (Neutralization)
Microwave Batch Homogeneous (PTSA)120 - 140Sealed Vessel5 - 30 mins>85%Medium
Continuous Flow Heterogeneous (Amberlyst 15)100 - 14010 - 15 bar15 - 25 mins>95%Low (Solvent Recycled)
Reactive Distillation Heterogeneous (Suspended)GradientAtmosphericContinuous>98%Very Low

Data synthesized from kinetic studies and industrial patent literature[3],[6],[2],[7].

Sources

Troubleshooting & Optimization

Purification of diethyl cyclopentane-1,3-dicarboxylate by distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separations Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating diethyl cyclopentane-1,3-dicarboxylate (CAS: 14277-18-0).

Because this compound is a high-boiling aliphatic diester, attempting purification under standard atmospheric pressure inevitably leads to thermal degradation, transesterification, or decarboxylation. To maintain scientific integrity and ensure high yields, rigorous vacuum distillation is mandatory [1]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your purification is successful.

Physicochemical Reference Data

Before assembling your apparatus, it is critical to understand the thermal profile of your target molecule. The table below summarizes the quantitative data dictating our experimental parameters.

PropertyValueCausality / Experimental Implication
Molecular Formula C₁₁H₁₈O₄Aliphatic diester; susceptible to hydrolysis if moisture is present.
Molecular Weight 214.26 g/mol High molecular weight necessitates vacuum to lower the boiling point [2].
Flash Point ~113 °CFire hazard. Ensure all joints are sealed before applying heat [1].
Atmospheric Boiling Point > 250 °C (Est.)Heating to this temperature causes pyrolysis. Analogous diesters boil at >300 °C [3].
Target Vacuum Temp ~110–130 °CAchieved at 1–5 mmHg. Preserves structural integrity during distillation.

Distillation Workflow Visualization

DistillationWorkflow Start Crude Diethyl Cyclopentane-1,3-dicarboxylate Solvent 1. Solvent Stripping (Rotary Evaporator) Start->Solvent Degas 2. Vacuum Degassing (< 5 mmHg, Room Temp) Solvent->Degas Heat 3. Gradual Heating (Oil Bath to ~140°C) Degas->Heat Split 4. Fractional Distillation Heat->Split Forerun Forerun Fraction (Unreacted Materials) Split->Forerun Vapor T < Target Main Main Fraction (Pure Product) Split->Main Vapor T = Target Plateau Residue Pot Residue (High BP Tars) Split->Residue Remains in Pot

Workflow for the vacuum distillation of diethyl cyclopentane-1,3-dicarboxylate.

Step-by-Step Methodology: High-Vacuum Fractional Distillation

This protocol is designed as a self-validating system . If a validation checkpoint fails, do not proceed to the next step.

Step 1: Apparatus Assembly & Preparation

  • Action: Assemble a short-path distillation apparatus or a setup with a short Vigreux column. Grease all ground glass joints lightly with high-vacuum silicone grease. Include a magnetic stir bar in the distillation flask.

  • Causality: A short-path setup minimizes the distance the high-boiling vapor must travel, reducing condensation in the distillation head and preventing the need for excessive pot temperatures.

  • Validation Checkpoint: Seal the system and apply vacuum without heat. Isolate the pump. If the pressure gauge rises rapidly, you have a leak. Re-seat and re-grease all joints until the system holds a steady vacuum of < 5 mmHg.

Step 2: Solvent Stripping & Degassing

  • Action: Transfer the crude mixture to the distillation flask (fill no more than 50% capacity). Apply vacuum at room temperature while stirring vigorously for 15-20 minutes.

  • Causality: Residual extraction solvents (e.g., ethyl acetate, diethyl ether) and dissolved gases will violently erupt (bump) when heated under vacuum. Degassing at room temperature prevents this [4].

Step 3: Heating and Forerun Collection

  • Action: Submerge the flask in an oil bath. Gradually increase the bath temperature to ~140–150 °C. Monitor the vapor temperature at the distillation head.

  • Causality: Gradual heating prevents thermal shock and allows lower-boiling impurities (unreacted cyclopentane-1,3-dicarboxylic acid monoesters or residual alcohols) to separate cleanly.

Step 4: Main Fraction Collection

  • Action: Once the vapor temperature stabilizes (typically around 110–130 °C at 1–5 mmHg), swap the receiving flask to collect the main fraction.

  • Validation Checkpoint: The process is self-validating when the vapor temperature forms a stable "plateau." As long as the vapor temperature remains constant at your target vacuum pressure, pure diethyl cyclopentane-1,3-dicarboxylate is distilling. If the temperature drops while the oil bath remains hot, the product is exhausted.

Step 5: System Shutdown

  • Action: Lower the oil bath, allow the system to cool to room temperature, and slowly backfill the apparatus with inert gas (Nitrogen or Argon) before turning off the pump.

  • Causality: Backfilling with air while the residue is hot can cause auto-ignition or rapid oxidation of the pot tars.

Troubleshooting & FAQs

Q1: My product is turning dark brown/black in the distillation pot, and the yield is low. What is happening? A: You are experiencing thermal degradation. Diethyl cyclopentane-1,3-dicarboxylate will undergo ester pyrolysis or decarboxylation if the pot temperature exceeds 180–200 °C for prolonged periods. Solution: Your vacuum is likely insufficient. Ensure your pump can pull at least 1–5 mmHg. Check your cold trap; if it is full of solvent, your pump's efficiency is compromised. Change the pump oil and ensure all joints are perfectly sealed.

Q2: I am experiencing violent bumping as soon as I apply heat, even with a stir bar. How do I fix this? A: Bumping under vacuum is caused by the sudden nucleation of trapped volatile solvents. Solution: You must perform a more rigorous solvent strip. Return the mixture to a rotary evaporator and hold it at 40 °C under vacuum for an hour. During distillation, ensure the magnetic stir bar is spinning rapidly before applying heat. If bumping persists, introduce a glass capillary bleed tube to provide a steady stream of fine bubbles, which act as nucleation sites for smooth boiling.

Q3: Can I separate the cis and trans isomers of diethyl cyclopentane-1,3-dicarboxylate using this distillation method? A: No. The cis and trans isomers of this specific diester have nearly identical boiling points. Fractional distillation will yield a mixture of diastereomers. If stereochemical purity is required for your downstream drug development, you must utilize preparative HPLC or derivatize the compound prior to separation.

Q4: The vacuum pressure keeps fluctuating during the collection of the main fraction. Is this normal? A: Minor fluctuations (± 0.5 mmHg) are normal as vapor displaces the vacuum space. However, large spikes indicate either a micro-leak expanding under thermal stress or off-gassing from the decomposition of impurities in the pot. Solution: Lower the bath temperature slightly. If the pressure stabilizes, you were overheating the residue. If it continues to fluctuate, check the integrity of the joint between the distillation head and the condenser.

References

  • Buy Diethyl cyclopentane-1,3-dicarboxylate. Smolecule.
  • AB644919 | CAS 14277-18-0. abcr Gute Chemie.
  • diethyl 2-oxononane-1,9-dicarboxylate 105600-21-3. Guidechem.
  • Technical Support Center: Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane. Benchchem.

Technical Support Center: Optimizing Dieckmann Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Dieckmann Condensation. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful cyclization reaction. Here, you will find in-depth answers to common questions and troubleshooting advice to help you optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann Condensation and what is its driving force?

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester.[1][2][3][4] It is the intramolecular equivalent of the Claisen condensation.[2][3][4] This reaction is particularly effective for synthesizing sterically stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[2][5]

The overall reaction equilibrium for the initial condensation is not highly favorable. The true driving force of the reaction is the final deprotonation of the newly formed β-keto ester.[1][5] The α-hydrogen located between the two carbonyl groups is highly acidic and is readily removed by the base in a nearly irreversible acid-base reaction.[5] This final step shifts the entire equilibrium towards the formation of the cyclized product.[5] An acidic workup is then required to protonate this enolate and yield the final neutral β-keto ester.[6]

Dieckmann_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Driving Force cluster_step5 Step 5: Workup A Diester B Enolate A->B Deprotonation at α-carbon C Tetrahedral Intermediate B->C 5- or 6-exo-trig cyclization Base Base (e.g., RO⁻) Base->A D β-Keto Ester C->D Re-form C=O, eliminate ⁻OR Alkoxide Alkoxide (⁻OR) E Product Enolate (Stable) D->E Deprotonation (Irreversible) F Final Product E->F Protonation Base2 Base Base2->D Acid Acid (H₃O⁺) Acid->E

Q2: How do I select the appropriate base for my reaction?

Choosing the right base is critical for success. The selection depends on your substrate and desired reaction conditions.

  • Alkoxide Bases (e.g., NaOEt, NaOMe, t-BuOK): Sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are traditional, cost-effective choices.[1] A crucial rule is to match the alkoxide base to the alkyl group of your ester (e.g., use NaOEt for ethyl esters) to prevent transesterification, a side reaction that can complicate product mixtures.[1] Potassium tert-butoxide (t-BuOK) is a stronger, more sterically hindered base that is often used to promote reactions in aprotic solvents or when a stronger base is needed.[6]

  • Hydride Bases (e.g., NaH, KH): Sodium hydride is a strong, non-nucleophilic base that works well in aprotic solvents like THF or toluene. It offers the advantage of an irreversible deprotonation, as the hydrogen gas byproduct bubbles out of the reaction.

  • Amide Bases (e.g., LDA, LHMDS): Very strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are used for substrates with less acidic α-hydrogens or when precise regioselectivity is required in unsymmetrical diesters.[1][6] These bases allow for reactions at lower temperatures, which can minimize side reactions.[6]

Base TypeExamplesTypical SolventsKey Considerations
Alkoxides NaOEt, NaOMe, t-BuOKAlcohols (matching), THF, TolueneMatch alkoxide to ester group. t-BuOK is stronger.
Hydrides NaH, KHTHF, Toluene, DMFIrreversible deprotonation. Requires anhydrous conditions.
Amides LDA, LHMDSTHF, EtherVery strong, non-nucleophilic. Good for regiocontrol.
Q3: What role does the solvent play in the reaction?

The solvent influences the solubility of reagents, the stability of the enolate intermediate, and the overall reaction rate.

  • Protic Solvents (e.g., Ethanol, Methanol): Traditionally, an alcohol matching the ester's alkoxy group is used as the solvent with an alkoxide base.[1] While this is a classic approach, the reaction may be slower.

  • Aprotic Polar Solvents (e.g., THF, DMF): Solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent choices, especially when using hydride or amide bases.[6] They enhance the stability and reactivity of the enolate intermediate.[6]

  • Aprotic Non-Polar Solvents (e.g., Toluene, Benzene): These solvents are often used for higher-temperature reactions and can sometimes help reduce side reactions.[6] They are particularly common when using sodium hydride.

Troubleshooting Guide

Q4: My reaction is not working or the yield is very low. What are the common causes?

Low or no yield is a frequent issue. A systematic check of your setup and reagents is the best approach.

Troubleshooting_Workflow

  • Inactive Base or Insufficient Stoichiometry: The base is the most critical reagent. Alkoxide bases can be hydrolyzed by atmospheric moisture over time.[7] For instance, commercial potassium tert-butoxide often needs to be freshly sublimed before use for best results.[7] Crucially, since the deprotonation of the product drives the reaction, at least one full equivalent of base is required. Using catalytic amounts will result in failure.

  • Presence of Water: The enolate intermediate is highly basic and will be quenched by any protic species, especially water. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[7] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Reverse (Retro-Claisen) Reaction: If the final β-keto ester product does not have an acidic α-hydrogen between the carbonyls (i.e., the α-carbon is fully substituted), the final, irreversible deprotonation cannot occur. In this case, the reaction becomes reversible and can easily be driven back to the starting diester, especially during workup.[8]

  • Incorrect Ring Size: The Dieckmann condensation is most efficient for forming 5- and 6-membered rings.[9] Attempts to form highly strained smaller rings (3- or 4-membered) or much larger rings (8+ members) often fail or give very low yields due to ring strain or competing intermolecular reactions.[6][9]

Q5: My reaction is producing a complex mixture of byproducts. How can I improve selectivity?

Byproduct formation often points to issues with base choice, temperature, or the substrate itself.

  • Intermolecular Claisen Condensation: If the reaction is too slow or the concentration is too high, diester molecules can react with each other instead of intramolecularly. This leads to polymers and other side products.

    • Solution: Use high-dilution conditions by adding the diester slowly via a syringe pump to a solution of the base and solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

  • Transesterification: As mentioned, this occurs when the alkoxide base does not match the ester's alkyl group.

    • Solution: Always match your base and ester (e.g., NaOMe for methyl esters). Alternatively, switch to a non-alkoxide base like NaH or LDA in an aprotic solvent.[7]

  • Regioselectivity Issues: For unsymmetrical diesters, two different enolates can potentially form, leading to a mixture of constitutional isomers.[1]

    • Solution: Enolate formation typically occurs at the less sterically hindered or more acidic α-position.[1] To control this, use a strong, hindered base like LDA at low temperatures (e.g., -78 °C) to selectively deprotonate the desired position kinetically before allowing the reaction to warm and cyclize.

Experimental Protocol Example

Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate

This protocol describes the cyclization of diethyl adipate using sodium ethoxide.

Reagents:

  • Diethyl adipate

  • Anhydrous Ethanol

  • Sodium metal (or commercial Sodium Ethoxide)

  • Toluene (anhydrous)

  • Hydrochloric Acid (for workup)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Base Formation (if using Sodium): In the flask, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react to form a solution of sodium ethoxide.

  • Reaction Setup: If using commercial sodium ethoxide, add it directly to a mixture of anhydrous ethanol and toluene in the reaction flask under a nitrogen atmosphere.

  • Substrate Addition: Heat the base solution to reflux. Add the diethyl adipate dropwise to the refluxing solution over a period of 1-2 hours.

  • Reaction: Maintain the reflux for an additional 2-4 hours after the addition is complete. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it over a mixture of ice and concentrated hydrochloric acid to neutralize the base and protonate the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude β-keto ester can be purified by vacuum distillation to yield the final product.

References

  • Dieckmann condensation - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhN5zp5OHErIs7amM1rTPmFO0HnEoc_bv5T9lutsCIiB-y1gbHQS7185DR5irCm1TwNNLrmB_HuWOd8zFaK-DWuu8QWfVRmZbBD1PSzxDyKNY9uXc9pOKblhszZhet20qcNPiV3CV4TNw44_3B]
  • Dieckmann condensation - Wikipedia. [URL: https://en.wikipedia.
  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/dieckmann-condensation-an-intramolecular-claisen-reaction/]
  • Dieckmann Condensation - Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/06%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/6.
  • Dieckmann Condensation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry - NC State University Libraries. [URL: https://openstax.org/books/chemistry-2e/pages/20-5-carbonyl-alpha-substitution-reactions]
  • Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. [URL: https://www.chemistrynotes.
  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? - ResearchGate. [URL: https://www.researchgate.
  • Dieckmann condensation - Docslib. [URL: https://docslib.
  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.
  • Dieckmann Condensation - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/24%3A_Carbonyl_Condensation_Reactions/24.

Sources

Challenges in the scale-up of diethyl cyclopentane-1,3-dicarboxylate production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of diethyl cyclopentane-1,3-dicarboxylate (CAS: 14277-18-0)[1].

While synthesizing this critical bicyclic building block at the bench scale is relatively straightforward, transitioning to pilot-plant production introduces complex thermodynamic, kinetic, and purification bottlenecks. This guide moves beyond basic recipes, detailing the mechanistic causality behind each process choice to ensure your workflows are robust, reproducible, and self-validating.

Section 1: Quantitative Data & Critical Process Parameters (CPPs)

Before initiating any scale-up protocol, it is vital to establish the physical and chemical parameters of your target and precursors. Below is the validated data profile for the target diester and its primary precursor.

ParameterValueReference / Source
Chemical Name Diethyl cyclopentane-1,3-dicarboxylate[2]
CAS Number 14277-18-0[1],[3]
Molecular Formula C11H18O4[2]
Molecular Weight 214.26 g/mol [4],[2]
Precursor Acid CAS 876-05-1 (Cyclopentane-1,3-dicarboxylic acid)[5]
Topological Polar Surface Area 52.6 Ų[2]

Section 2: Scale-Up Experimental Protocol (Self-Validating System)

Objective: High-yield conversion of cyclopentane-1,3-dicarboxylic acid to diethyl cyclopentane-1,3-dicarboxylate via Fischer esterification[6].

Mechanistic Causality: Fischer esterification is an equilibrium-driven process. At the bench, massive excesses of alcohol are used to drive the reaction. At scale, reactor volume limitations make this impractical. Instead, we manipulate Le Chatelier’s principle by continuously removing the water byproduct. Furthermore, this protocol integrates In-Process Controls (IPC) so the system validates its own completion prior to downstream processing.

Step-by-Step Methodology:

  • Reactor Charging: Charge a dry, glass-lined reactor with cyclopentane-1,3-dicarboxylic acid (1.0 eq)[5] and anhydrous ethanol (5.0 eq). Causality: Ethanol acts as both the reagent and the solvent, reducing the viscosity of the solid-liquid slurry to ensure uniform agitation.

  • Catalyst Addition: Cool the reactor jacket to 0–5°C. Slowly charge methanesulfonic acid (MSA) or concentrated sulfuric acid (0.05 eq). Causality: The protonation of the carboxylic acid is highly exothermic. Strict temperature control prevents localized hot spots that lead to solvent flashing or premature side reactions.

  • Azeotropic Reflux: Heat the mixture to reflux (~78°C). Introduce cyclohexane as a co-solvent to utilize a Dean-Stark apparatus for continuous water removal.

  • In-Process Control (IPC): After 6 hours, sample the reactor and analyze via GC-FID. Validation: The reaction is deemed complete only when the intermediate mono-ester peak is <1.0% AUC. Do not proceed until this metric is met.

  • Quench & Neutralization: Cool the reactor to 20°C. Concentrate under reduced pressure to recover excess ethanol. Dilute the crude residue with methyl tert-butyl ether (MTBE) and wash with cold 10% NaHCO₃ until the aqueous phase pH stabilizes at 7.5–8.0. Causality: Immediate and complete neutralization is critical; residual acid will catalyze the hydrolysis of your diester back to the monoester during the aqueous workup.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and purify via high-vacuum fractional distillation to isolate the pure diester[7].

Workflow N1 Cyclopentane-1,3-dicarboxylic Acid + Excess Ethanol N2 Acid Catalysis (MSA or H2SO4) Controlled Exotherm N1->N2 0-5°C Addition N3 Azeotropic Reflux (Water Removal via Dean-Stark) N2->N3 Heat to 78°C N4 Neutralization & Washing (NaHCO3 / Brine) N3->N4 IPC: <1% Monoester N5 High-Vacuum Distillation (Product Isolation) N4->N5 pH 7.5-8.0

Fig 1. Self-validating scale-up workflow for diethyl cyclopentane-1,3-dicarboxylate synthesis.

Section 3: Troubleshooting Guides & FAQs

Q1: My GC-FID shows a plateau at 85% conversion with significant mono-ester remaining. How do I push the reaction to completion? Analysis: This is a classic mass-transfer and equilibrium limitation[6]. In large reactors, hydrostatic pressure suppresses boiling point dynamics at the bottom of the vessel, making simple reflux highly inefficient for water removal. Solution: You must shift the equilibrium. Implement a continuous distillation loop using a Dean-Stark trap with a ternary azeotrope (Ethanol/Water/Cyclohexane). If your reactor setup cannot accommodate this, pass the reflux condensate through a bypass column packed with 3Å molecular sieves before it returns to the reactor.

Q2: During vacuum distillation, I observed a shift in the cis/trans isomer ratio of the final product. What causes this epimerization? Analysis: Cyclopentane-1,3-dicarboxylates are highly susceptible to acid-catalyzed epimerization at the alpha-carbon when subjected to high thermal stress. If even trace amounts of the acid catalyst remain after the aqueous workup, the elevated temperatures of the distillation pot (>100°C) will catalyze enolization. This shifts your carefully controlled kinetic cis/trans ratio toward the thermodynamic equilibrium. Solution: Ensure strict pH control (pH 8.0) during the NaHCO₃ wash. As a fail-safe, add a small amount of solid Na₂CO₃ directly into the distillation pot; this acts as an anhydrous buffer against trace acidity. Maintain a high vacuum (<2 mbar) to lower the required distillation temperature.

Q3: We are detecting a significant, highly volatile impurity peak that mass spectrometry identifies as diethyl ether. How does this impact the scale-up? Analysis: Concentrated sulfuric acid is a powerful dehydrating agent. At elevated reflux temperatures, it catalyzes the bimolecular dehydration of your ethanol solvent into diethyl ether. This not only consumes your reactant (lowering yield) but also drastically increases reactor head-pressure and poses a severe flammability hazard at scale. Solution: Switch your catalyst from H₂SO₄ to Methanesulfonic Acid (MSA) or a solid-supported acid catalyst like Amberlyst-15. MSA provides the necessary protonation for esterification without the harsh dehydrating properties of sulfuric acid.

Troubleshooting Issue Issue: Low Diester Yield or Purity C1 High Monoester (Incomplete Reaction) Issue->C1 C2 Cis/Trans Epimerization (Isomer Shift) Issue->C2 C3 Diethyl Ether Formation (Side Reaction) Issue->C3 S1 Improve Water Removal (Ternary Azeotrope) C1->S1 Equilibrium limit S2 Buffer Distillation Pot (Add Na2CO3) C2->S2 Thermal stress S3 Switch Catalyst (Use MSA instead of H2SO4) C3->S3 Acid dehydration

Fig 2. Logical troubleshooting tree for diagnosing and resolving scale-up bottlenecks.

References

  • Title: Propose a plausible mechanism for the following conversion Source: Filo URL: [Link]

  • Title: Diethyl cyclopentane-1,3-dicarboxylate | C11H18O4 | CID 66930159 Source: PubChem URL: [Link]

Sources

Part 1: Troubleshooting FAQs – The Criticality of Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with irreproducible yields during malonic ester syntheses. In the vast majority of these cases, the root cause is a failure to maintain strictly anhydrous conditions.

This guide deconstructs the causality behind moisture-induced reaction failures, answers your most pressing troubleshooting questions, and provides self-validating protocols to ensure your carbon-carbon bond-forming steps succeed on the first attempt.

Q1: Why did my alkylation step fail despite using fresh diethyl malonate and a highly active alkyl halide? A1: The most common point of failure in malonic ester synthesis is moisture intrusion. The reaction relies on sodium ethoxide (NaOEt) to quantitatively deprotonate the α -carbon of diethyl malonate [1]. If even trace amounts of water are present in your solvent or atmosphere, water rapidly reacts with NaOEt to form sodium hydroxide (NaOH) and ethanol. NaOH acts as a strong nucleophile, attacking the carbonyl carbon and causing premature saponification of the ester into sodium malonate [5]. Because the resulting carboxylate salt is electronically deactivated and sterically hindered, it cannot undergo the necessary SN​2 alkylation, completely halting the synthesis [2].

Q2: Can I substitute sodium hydroxide (NaOH) or potassium hydroxide (KOH) for sodium ethoxide to form the enolate? A2: Absolutely not. Using a hydroxide base will bypass enolization entirely and directly hydrolyze the ester groups [2]. In malonic ester synthesis, the base must perfectly match the ester's alkoxy leaving group (e.g., ethoxide for diethyl malonate). This ensures that any competitive nucleophilic acyl substitution simply regenerates the starting material, preserving the ester functionality for the subsequent alkylation step [5].

Q3: How do I rescue a reaction that has undergone premature saponification? A3: A saponified malonic ester cannot be rescued for alkylation; the reaction must be aborted. To prevent this in your next run, you must rigorously dry your ethanol (e.g., using magnesium turnings and iodine to form magnesium ethoxide, followed by distillation) and ensure all glassware is flame-dried and purged with an inert gas like N 2​ or Argon [4].

Part 2: Mechanistic Workflow & Divergence

To understand why moisture is catastrophic to this synthesis, we must visualize the competing mechanistic pathways. The diagram below illustrates how trace water diverts the reaction away from enolization and toward ester destruction.

MalonicEsterWorkflow Start Diethyl Malonate + NaOEt in EtOH Cond_Dry Anhydrous Atmosphere (<0.01% H₂O) Start->Cond_Dry Cond_Wet Moisture Intrusion (>0.5% H₂O) Start->Cond_Wet Step_Enolate Quantitative Deprotonation (Enolate Formation) Cond_Dry->Step_Enolate Step_NaOH NaOEt + H₂O → NaOH + EtOH (Base Destruction) Cond_Wet->Step_NaOH Step_Alkylation Nucleophilic Attack on Alkyl Halide (R-X) Step_Enolate->Step_Alkylation Result_Success Alkylated Malonic Ester (High Yield: 80-85%) Step_Alkylation->Result_Success Step_Saponify Premature Saponification of Ester Groups Step_NaOH->Step_Saponify Result_Fail Sodium Malonate Salt (Unreactive, 0% Yield) Step_Saponify->Result_Fail

Mechanistic divergence in malonic ester synthesis under anhydrous vs. wet conditions.

Part 3: Quantitative Data on Moisture Impact

The thermodynamic preference for acid-base reactions and saponification over enolization means that yield drops exponentially as water content increases. The following table summarizes the impact of solvent moisture on the final alkylation yield.

Table 1: Impact of Solvent Moisture Content on Malonic Ester Alkylation Yields

Water Content in EtOH (v/v %)Active NaOEt Remaining (%)Dominant Mechanistic PathwayExpected Alkylation Yield (%)
< 0.01% (Strictly Anhydrous)> 99%Quantitative Enolization80 - 85%
0.5% ~ 80%Enolization + Minor Saponification50 - 60%
2.0% < 20%Major Saponification< 10%
> 5.0% 0% (Excess NaOH)Complete Saponification0%

Part 4: Self-Validating Experimental Protocols

To guarantee success, protocols must be designed with built-in visual cues that validate the chemistry at each step.

Protocol A: In Situ Preparation of Anhydrous Sodium Ethoxide

Causality: Commercially purchased solid sodium ethoxide degrades rapidly upon exposure to atmospheric moisture, forming NaOH and Na 2​ CO 3​ . Preparing it in situ guarantees maximum basicity and strictly anhydrous conditions [3].

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer. Flame-dry the apparatus under a continuous stream of dry N 2​ gas [4].

  • Sodium Preparation: Weigh 2.3 g (0.1 mol) of clean, oxide-free metallic sodium. Submerge the metal in dry hexanes to wash away protective mineral oil, then carefully cut it into small pieces.

  • Reaction Initiation: Add the sodium pieces to the purged flask. Slowly add 100 mL of strictly anhydrous absolute ethanol (previously distilled over Mg) via the dropping funnel at a rate that maintains a gentle reflux [3].

  • Self-Validating Check: The continuous evolution of H 2​ gas (vigorous bubbling) confirms the active reduction of ethanol. Once bubbling completely ceases and the sodium is entirely dissolved, leaving a clear solution, the quantitative formation of anhydrous NaOEt is validated.

Protocol B: Enolization and Alkylation
  • Enolate Formation: Cool the freshly prepared NaOEt solution to 0°C. Dropwise, add 16.0 g (0.1 mol) of diethyl malonate.

  • Self-Validating Check: A slight exotherm will occur. The solution must remain completely clear. If the solution turns cloudy or a white precipitate forms at this stage, it indicates moisture contamination and the precipitation of insoluble sodium malonate salts.

  • Alkylation: Slowly add 0.105 mol of your desired alkyl halide (e.g., benzyl bromide). Heat the mixture to reflux for 2 to 4 hours.

  • Self-Validating Check: As the SN​2 alkylation proceeds, the reaction mixture will transition from a clear solution to a cloudy suspension. This precipitation of sodium bromide (NaBr) serves as an internal, visual confirmation that the carbon-carbon bond-forming reaction is actively and successfully occurring [1].

References

  • Title : 21.10: Malonic Ester Synthesis Source : libretexts.org URL :[Link]

  • Title : Preparation of sodium ethoxide Source : prepchem.com URL : [Link]

  • Title : ethyl phenylcyanoacetate Source : orgsyn.org URL :[Link]

  • Title : The Malonic Ester and Acetoacetic Ester Synthesis Source : masterorganicchemistry.com URL :[Link]

Minimizing byproducts in the alkylation of diethyl malonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the alkylation of diethyl malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this cornerstone C-C bond-forming reaction. The malonic ester synthesis is exceptionally versatile, yet its success hinges on carefully controlling reaction parameters to achieve high selectivity and yield. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions that are fundamental to designing a successful alkylation experiment.

Q1: Why is the formation of a di-alkylated byproduct so common in this reaction?

A: This is the most prevalent challenge and stems directly from the acidity of the mono-alkylated product. The starting diethyl malonate is acidic (pKa ≈ 13) because the two ester groups stabilize the resulting enolate anion.[1][2] After the first successful alkylation, the product, a mono-substituted diethyl malonate, still possesses one acidic proton on the α-carbon.[1][2] This proton can be removed by any remaining base in the reaction mixture, forming a new enolate that can then react with a second molecule of the alkylating agent.[3][4] This competitive reaction leads directly to the di-alkylated byproduct. Controlling stoichiometry and reaction conditions is therefore paramount.[3]

Q2: What is the most appropriate base for this reaction, and why is matching the base to the ester crucial?

A: For the alkylation of diethyl malonate, the base of choice is typically sodium ethoxide (NaOEt) in ethanol.[5][6] The reason for this specific choice is to prevent a side reaction called transesterification .[7][8] If a different alkoxide, such as sodium methoxide, were used, it could act as a nucleophile and attack the carbonyl of the ethyl ester, leading to an equilibrium mixture of ethyl and methyl esters in your final product.[6][7] Using an ethoxide base with an ethyl ester ensures that even if this reaction occurs, the starting material is simply regenerated, eliminating this potential byproduct.[6] While stronger bases like sodium hydride (NaH) can also be used to drive the enolate formation to completion, they require strictly anhydrous conditions and very precise control over equivalents to avoid promoting side reactions.[1]

Q3: How do C-alkylation and O-alkylation compete, and how can I favor the desired C-C bond formation?

A: The enolate formed from diethyl malonate is an ambident nucleophile , meaning it has two reactive sites: the α-carbon and the oxygen atom.[5][9]

  • C-alkylation: The desired pathway where the α-carbon attacks the alkyl halide, forming a new C-C bond. This is generally the thermodynamically more stable product.[10]

  • O-alkylation: A competing pathway where an oxygen atom of the enolate attacks the alkyl halide, forming an ether-like byproduct (a ketene acetal).[5]

Favoring C-alkylation is typically achieved by carefully selecting the reaction conditions. Using "softer" electrophiles like alkyl iodides and bromides tends to promote C-alkylation.[11] Furthermore, protic solvents can solvate the oxygen atom of the enolate, making it less nucleophilic and thereby favoring attack from the carbon.[5][12]

Q4: Why is the choice of alkyl halide so restrictive? I'm observing an alkene byproduct.

A: The alkylation of a malonate enolate proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][13] This mechanism is highly sensitive to steric hindrance. If you attempt to use a secondary, and especially a tertiary, alkyl halide, a competing E2 (bimolecular elimination) reaction will dominate.[5][13] In this side reaction, the malonate enolate acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide and causing it to form an alkene.[7] For this reason, the malonic ester synthesis is most effective with methyl, primary, and some less-hindered secondary alkyl halides.[5][13]

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem Probable Cause(s) Solution & Scientific Rationale
1. High levels of di-alkylated product in final mixture. 1. Incorrect Stoichiometry: The ratio of base or alkyl halide to diethyl malonate is too high. 2. Rapid Addition of Reagents: A high local concentration of the alkylating agent allows it to react with the mono-alkylated product before all the starting material is consumed.Control Stoichiometry: Use a slight excess of diethyl malonate relative to the base and alkyl halide (e.g., a 1.1 : 1.0 : 1.0 ratio). This creates a competitive environment where the alkylating agent is more likely to encounter the more abundant starting material enolate.[3][5] Slow Addition: Add the alkylating agent dropwise to the solution of the pre-formed enolate. This maintains a low concentration of the electrophile, favoring reaction with the more reactive starting enolate.[3][7] Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-alkylated product by slowing the rate of the second alkylation.[3][5]
2. Low yield with significant unreacted starting material. 1. Insufficient Base: Incomplete deprotonation of the diethyl malonate to form the reactive enolate. 2. Inactive Alkylating Agent: The alkyl halide has degraded or is inherently unreactive (e.g., an aryl or vinyl halide). 3. Presence of Water: Moisture in the reaction quenches the enolate anion, returning it to the unreactive starting material.Verify Base Activity: Ensure the base is fresh and active. If preparing sodium ethoxide from sodium metal and ethanol, ensure the sodium fully dissolves.[7] Check Alkyl Halide: Use a high-purity primary alkyl halide. The reactivity order is I > Br > Cl.[14] Aryl and vinylic halides are unreactive in SN2 reactions.[13] Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to protect it from atmospheric moisture.[5][14]
3. Product is contaminated with carboxylic acids (ester hydrolysis). Presence of Water: Water, especially under the basic reaction conditions or during an acidic workup, can hydrolyze the ester functional groups to carboxylic acids.[5][7]Strict Anhydrous Technique: As above, rigorously exclude water from all reagents and glassware.[5] Careful Workup: When neutralizing the reaction, perform the operation at a low temperature (e.g., 0 °C) and avoid prolonged exposure to strong acid or base.[14]
4. Product shows a mixture of ester types (e.g., both ethyl and methyl esters). Transesterification: The alkoxide base used does not match the alcohol component of the ester (e.g., using sodium methoxide with diethyl malonate).[7]Match Base to Ester: Always use an alkoxide base that corresponds to the ester group. For diethyl malonate, use sodium ethoxide. For dimethyl malonate, use sodium methoxide.[6][8] This is a critical and non-negotiable parameter for avoiding this byproduct.

Visualizing the Reaction Pathways

Understanding the competing reactions at a molecular level is key to controlling the outcome.

G cluster_0 Enolate Formation cluster_1 Alkylation Pathways Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base C-Alkylation Product C-Alkylation Product Enolate->C-Alkylation Product C-Attack (Desired) O-Alkylation Byproduct O-Alkylation Byproduct Enolate->O-Alkylation Byproduct O-Attack (Side Reaction) Base (EtO-) Base (EtO-) Base (EtO-)->Enolate Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->C-Alkylation Product Alkyl Halide (R-X)->O-Alkylation Byproduct G Start Diethyl Malonate Enolate Mono Mono-alkylated Product Start->Mono + R-X Di Di-alkylated Byproduct Mono->Di + Base + R-X RX Alkyl Halide RX->Mono RX->Di Base Base Base->Di

Fig 2. Competing mono- vs. di-alkylation reactions.

Detailed Experimental Protocols

Protocol 1: Optimized Mono-alkylation of Diethyl Malonate

This protocol is designed to maximize the yield of the mono-alkylated product by carefully controlling stoichiometry and addition rates.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Absolute ethanol (anhydrous)

  • Sodium metal (1.0 equivalent)

  • Primary alkyl halide (e.g., 1-bromobutane) (1.0 equivalent)

  • Anhydrous diethyl ether

  • Dilute HCl

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere (N₂ or Ar). Equip the flask with a magnetic stir bar. [1]2. Base Formation: In the main flask, add the required volume of absolute ethanol. Carefully add the sodium metal in small pieces, allowing each piece to react completely before adding the next. This exothermic reaction forms sodium ethoxide in situ. [5][7]3. Enolate Formation: Once all the sodium has reacted and the solution has cooled to room temperature, add the diethyl malonate (1.1 eq.) dropwise from the addition funnel over 15-20 minutes with vigorous stirring. Stir for an additional 30 minutes to ensure complete enolate formation. [5]4. Alkylation: Cool the reaction mixture in an ice bath to 0 °C. Add the alkyl halide (1.0 eq.) dropwise from the addition funnel over 30-60 minutes, maintaining the low temperature. [3][5]5. Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours). [14]6. Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add cold, dilute HCl to neutralize any remaining base, followed by water. Extract the aqueous layer three times with diethyl ether. [7]7. Purification: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to isolate the pure mono-alkylated product. [1][5]

G node_setup 1. Assemble Dry Glassware (Inert Atmosphere) node_base 2. Prepare NaOEt in EtOH node_setup->node_base node_enolate 3. Add Diethyl Malonate (Dropwise, RT) node_base->node_enolate node_alkyl 4. Add Alkyl Halide (Dropwise, 0 °C) node_enolate->node_alkyl node_react 5. Reflux & Monitor (TLC) node_alkyl->node_react node_workup 6. Quench, Extract node_react->node_workup node_purify 7. Dry & Purify (Distillation/Chromatography) node_workup->node_purify

Fig 3. Workflow for selective mono-alkylation.

References

  • Fiveable. (2025, August 15). Diethyl Malonate Definition. Retrieved from [Link]

  • Grossman, R. B., & Varner, M. A. (1997). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry, 62(15), 5235–5237.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7038072B2 - Process for monoalkylation of C-H acidic methylene groups.
  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ACS Publications. (1997). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate | PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US3701814A - Process of alkylation with base of metal oxide.
  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • University of Leeds. (n.d.). Lecture 4 Enolates in Synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]

  • Imperial College London. (2004, October 14). Prof D Craig 2.O1 Organic Synthesis Lecture 3. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Macrocyclization and Cross-Coupling. Cyclization reactions—whether via macrolactamization, macrolactonization, or Ring-Closing Metathesis (RCM)—are notoriously challenging. Because ring closure is entropically disfavored compared to linear chain elongation, these reactions are highly susceptible to competing intermolecular pathways, poor conformational preorganization, and stereochemical degradation[1][2].

This guide provides drug development professionals and synthetic chemists with field-proven diagnostic tools, mechanistic insights, and validated experimental protocols to rescue low-yielding cyclization reactions.

Quick Diagnostic & Reagent Selection Tables

Before altering your synthetic route, consult the diagnostic matrix below to identify the root cause of your yield loss.

Table 1: Common Cyclization Failures and Primary Interventions
Observed SymptomMechanistic Root CausePrimary Corrective Action
High-mass insoluble solids Intermolecular collisions outcompeting intramolecular ring closure (2nd-order vs. 1st-order kinetics)[2].Implement the High Dilution Principle (<1 mM) via continuous syringe-pump addition[2].
Reaction stalling (RCM) Substrate trapped in the Z-conformer due to hyperconjugation and dipole effects[1].Introduce a bulky Lewis acid (e.g., ATPH) to force E-conformer proximity[1][3].
C-terminal Epimerization Base-catalyzed racemization via an oxazolone intermediate during prolonged activation[4].Switch coupling reagent to DEPBT or strictly control DIPEA equivalents[4].
Incomplete Peptide Cyclization Bidentate hydrogen bonding from side chains (e.g., Arg, Lys) masking the C-terminal carboxylate[5].Add structure-breaking solvents or use highly reactive HATU/HOAt systems[5][6].
Table 2: Coupling Reagent Performance Matrix

Choosing the right coupling reagent is a balance between reactivity and stereochemical integrity.

ReagentReactive IntermediateRelative ReactivityEpimerization RiskIdeal Application
HATU OAt esterVery HighModerateSterically hindered sequences (e.g., N-methylated)[6].
PyBOP OBt esterHighModerateStandard solution/solid-phase cyclizations[5][7].
DEPBT OBt ester (via P)LowVery Low Sequences with high racemization risk (e.g., Cys, His)[4].
EDC/HOBt OBt esterModerateHigh (if unoptimized)Simple, non-hindered amide bonds[7].

Frequently Asked Questions (Troubleshooting Guide)

Q1: My macrolactamization is yielding mostly linear oligomers instead of the desired cyclic peptide. Why is this happening, and how do I fix it?

The Causality: You are falling into a thermodynamic trap. Intramolecular cyclization is a first-order reaction (dependent only on the concentration of the linear precursor), whereas intermolecular oligomerization is a second-order reaction (dependent on the square of the concentration)[2]. At standard reaction concentrations (e.g., 0.1 M), the rate of intermolecular collision vastly exceeds the rate at which the two ends of a single molecule can find each other.

The Solution: You must exploit the High Dilution Principle [2]. By maintaining the effective concentration of the linear precursor in the micromolar to low millimolar range (< 10⁻³ M), you mathematically suppress the second-order oligomerization pathway. This is achieved practically by using a syringe pump to add the linear precursor to a large volume of solvent containing the coupling reagents over 12–24 hours[2].

G Linear Linear Precursor (High Concentration) Dilute Linear Precursor (Low Conc. < 1 mM) Linear->Dilute Syringe Pump Addition Inter Intermolecular Collision Linear->Inter 2nd Order Rate = k[M]² Intra Intramolecular Ring Closure Dilute->Intra 1st Order Rate = k[M] Oligomer Oligomers / Polymers (Thermodynamic Trap) Inter->Oligomer Macrocycle Desired Macrocycle (Entropically Disfavored) Intra->Macrocycle

Kinetic vs. Thermodynamic control in macrocyclization under varying concentration regimes.

Q2: I am using EDC/HOBt for a difficult head-to-tail peptide cyclization, but the yield is <10%. Which coupling reagents should I transition to?

The Causality: EDC has relatively low coupling efficiency for conformationally restricted or sterically hindered macrocycles and is prone to forming inactive N-acylurea byproducts[7].

The Solution: Upgrade to an aminium/uronium salt like HATU or a phosphonium salt like PyBOP [7]. HATU is particularly powerful because it generates an OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance—acting as a local base to coordinate the incoming amine, drastically accelerating the reaction even in sterically hindered environments[6]. If toxicity or guanidinylation of the N-terminus is a concern, PyBOP is an excellent, slightly less aggressive alternative[6][7].

G Start Assess Sequence & Steric Hindrance Hindered Highly Hindered? (e.g., N-methylated) Start->Hindered Epimerization High Epimerization Risk? (e.g., C-terminal Cys) Hindered->Epimerization No HATU HATU / PyAOP (Anchimeric Assistance) Hindered->HATU Yes DEPBT DEPBT (Suppresses Oxazolone) Epimerization->DEPBT Yes PyBOP PyBOP / HBTU (Standard Efficiency) Epimerization->PyBOP No

Logical workflow for selecting the optimal coupling reagent based on peptide sequence properties.

Q3: My Ring-Closing Metathesis (RCM) reaction stalls, and I observe mostly dimers despite high dilution. What is the mechanistic cause?

The Causality: In medium-to-large macrocycles (especially lactones), the ester linkages naturally prefer the Z (cis) conformation due to hyperconjugation and dipole minimization effects[1]. If the molecule is locked in the Z-conformation, the two terminal olefins are physically pointed away from each other. Even at high dilution, intramolecular RCM cannot occur, and the highly active Ruthenium catalyst will eventually drive cross-metathesis (dimerization) instead[1][8].

The Solution: You must artificially induce the E (trans) conformation to bring the olefins into proximity. This can be achieved by adding a bulky Lewis acid, such as aluminum tris(2,6-diphenylphenoxide) (ATPH) , which coordinates to the carbonyl oxygen and sterically forces the molecule into the reactive E-conformer[1][3].

Q4: How do I prevent epimerization during the cyclization of aggregation-prone sequences?

The Causality: Epimerization (loss of stereochemical purity) occurs when the over-activated C-terminal carboxylate undergoes intramolecular attack by the adjacent amide oxygen, forming an oxazolone ring. The proton at the chiral center of the oxazolone is highly acidic and easily abstracted by the base (DIPEA/DIEA), leading to racemization[4].

The Solution: Transition to DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT activates the carboxyl group via a phosphonium intermediate but is uniquely known to suppress oxazolone formation, resulting in significantly lower epimerization rates compared to HATU or HBTU, albeit at the cost of slightly longer reaction times[4].

Validated Experimental Protocols

Protocol A: Syringe-Pump Assisted High-Dilution Macrolactamization

Use this protocol to suppress oligomerization in difficult head-to-tail peptide cyclizations.

  • Preparation of Reagent Bath: In a thoroughly dried, round-bottom flask under inert atmosphere (N₂/Ar), dissolve the coupling reagent (e.g., HATU, 2.0 equiv) and base (DIPEA, 4.0 equiv) in anhydrous DMF. The volume of DMF should be calculated such that the final concentration of the peptide, once fully added, will be ≤ 1.0 mM .

  • Preparation of Precursor: Dissolve the fully deprotected linear peptide precursor (1.0 equiv) in a minimal volume of anhydrous DMF (e.g., 5-10 mL).

  • Syringe Pump Addition: Load the peptide solution into a gas-tight syringe. Set the syringe pump to deliver the peptide solution into the vigorously stirring reagent bath at a rate of 0.5 to 1.0 mL/hour (typically spanning 10–12 hours).

  • Reaction Completion: Once addition is complete, allow the reaction to stir for an additional 12 hours at room temperature to ensure complete conversion.

  • Quenching & Workup: Concentrate the solvent under reduced pressure (do not exceed 35°C to prevent degradation). Precipitate the crude cyclic peptide using cold diethyl ether. Centrifuge, decant, and purify via RP-HPLC.

Protocol B: Lewis Acid-Templated Ring-Closing Metathesis (RCM)

Use this protocol when RCM fails due to unfavorable Z-conformer ester geometries.

  • Lewis Acid Complexation: In a flame-dried Schlenk flask under Argon, dissolve the diene precursor (1.0 equiv) in anhydrous, degassed Toluene to a concentration of 2.0 mM.

  • ATPH Addition: Add Aluminum tris(2,6-diphenylphenoxide) (ATPH) (1.5 equiv) to the solution. Stir at room temperature for 30 minutes to allow the bulky Lewis acid to coordinate the ester carbonyls and force the E-conformation[1][3].

  • Catalyst Addition: Heat the solution to 80°C. Add the Ruthenium catalyst (e.g., Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation, 10-15 mol%) dissolved in a small amount of degassed Toluene.

  • Ethylene Removal: Maintain a gentle sweep of Argon over the reaction surface, or apply a slight static vacuum, to drive off volatile ethylene gas and prevent reversible metathesis (ethenolysis)[1].

  • Workup: After TLC/LCMS indicates complete consumption of the starting material (typically 2-4 hours), cool to room temperature. Quench the catalyst with ethyl vinyl ether. Filter the mixture through a short pad of silica gel to remove Ruthenium byproducts, concentrate, and purify.

References

  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Publications. Available at:[Link]

  • Ring-closing metathesis. Wikipedia. Available at:[Link]

  • Toward a Simulation Approach for Alkene Ring-closing Metathesis: Scope and Limitations of a Model for RCM. PMC - NIH. Available at:[Link]

  • Global Analysis of Peptide Cyclization Efficiency. SciSpace. Available at:[Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at:[Link]

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Column chromatography methods for purifying dicarboxylate esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dicarboxylate Ester Purification. As a Senior Application Scientist, I frequently encounter workflows where researchers lose significant yields of their target diesters (e.g., malonates, succinates, phthalates) due to poor chromatographic practices.

Dicarboxylate esters present a unique set of challenges: their moderate polarity makes them prone to co-elution with structurally similar impurities, and their dual ester linkages are highly susceptible to on-column degradation. This guide abandons generic advice in favor of causality-driven, self-validating methodologies to ensure you isolate your target compound with absolute structural integrity.

Visualizing the Purification Logic

Workflow Step1 1. 2D-TLC Stability Assay (Verify on-column stability) Step2 2. Solvent Selection (Aprotic systems only) Step1->Step2 Step3 3. Silica Gel Preparation (Buffer with 0.1% Et3N if needed) Step2->Step3 Step4 4. Dry Loading (Prevent band broadening) Step3->Step4 Step5 5. Step-Gradient Elution (Non-polar -> Polar) Step4->Step5 Step6 6. Fraction Verification (TLC / UV / Staining) Step5->Step6

Self-validating experimental workflow for dicarboxylate ester purification.

Core Methodology: Self-Validating Flash Chromatography Protocol

To establish a trustworthy purification pipeline, every step of your protocol must validate the integrity of your sample.

Phase 1: The 2D-TLC Stability Assay (Self-Validation Step)

Before committing your crude mixture to a preparative column, you must empirically verify that the dicarboxylate ester will survive contact with the stationary phase.

  • Cut a square TLC plate (e.g., 5x5 cm).

  • Apply a single, concentrated spot of the crude mixture in the bottom-left corner.

  • Develop the plate in your chosen solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Dry the plate completely to remove all solvent.

  • Rotate the plate 90 degrees and develop it again using the exact same solvent system.

Causality & Validation: If your diester is stable, its spot will lie perfectly on a diagonal line across the plate. However,1[1]. If you observe this deviation, you must buffer your stationary phase (see Phase 2).

Phase 2: Stationary Phase Preparation
  • Select2[2].

  • If your 2D-TLC indicated instability, prepare a buffered slurry. Mix the silica with your non-polar starting solvent containing 0.1% triethylamine (Et₃N).

Causality: Silica gel surfaces are heavily populated with weakly acidic silanol groups (-Si-OH). When a dicarboxylate ester interacts with these sites,3[3].1[1].

Phase 3: Sample Loading and Gradient Elution
  • Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane), add a small amount of deactivated silica, and evaporate the solvent completely under reduced pressure. Load this dry powder onto the top of the column. Causality: Dicarboxylate esters are frequently viscous oils. Liquid loading an oil directly onto the column bed causes uneven solvent penetration, leading to severe band tailing. Dry loading ensures a uniform, mathematically flat starting band, maximizing resolution.

  • Elution: Begin elution with a low-polarity solvent (e.g., 9:1 Hexanes:EtOAc) and utilize a step gradient to increase polarity. Causality: The diester (less polar) will elute first. The monoester or free dicarboxylic acid will be strongly retained due to intense hydrogen bonding with the silica. A step gradient ensures the diester elutes in a tight, concentrated band before the mobile phase becomes strong enough to mobilize the polar impurities.

Troubleshooting Guide & FAQs

Q: My diester is degrading into a monoester or dicarboxylic acid during purification. How do I prevent this? A: This is a classic failure mode caused by on-column hydrolysis. The high surface-to-volume ratio of conventional silica gel intensifies contact with residual silanols. This effect is well-documented, often resulting in4[4].

Troubleshooting Problem Issue: Poor Recovery or Unexpected Acidic Impurities Cause Cause: On-Column Hydrolysis (Acidic Silanols catalyze ester cleavage) Problem->Cause Action1 Solution A: Neutralize Silica (Add 0.1% Et3N to Eluent) Cause->Action1 Action2 Solution B: Change Stationary Phase (Use Type-C Silica Hydride) Cause->Action2

Troubleshooting logic for ester hydrolysis on silica gel.

To resolve this, either chemically neutralize the column with 0.1% Et₃N, or3[3].

Q: I am using a Methanol/Dichloromethane gradient, and I am seeing new, unexpected peaks in my fractions. What is happening? A: You are observing transesterification.5[5]. Never use nucleophilic alcohols when purifying esters on unbuffered silica. Switch to an aprotic solvent system like Hexanes/Ethyl Acetate.

Q: The diester and monoester are co-eluting. How can I improve the resolution? A: Co-elution occurs when the initial solvent system is too strong (too polar), causing both compounds to migrate near the solvent front without interacting sufficiently with the stationary phase. Decrease the polarity of your starting solvent until the diester has an Rf of exactly 0.25 to 0.30 on TLC.1[1]. Elute the diester completely before stepping up the polarity.

Quantitative Data: Solvent System Selection for Esters

To assist in selecting the optimal self-validating solvent system, consult the table below comparing common mobile phases for dicarboxylate purification.

Solvent SystemEluent Strength (ε°)Nucleophilicity RiskSuitability for Dicarboxylate Esters
Hexanes / Ethyl Acetate 0.01 - 0.58NoneOptimal . Excellent resolution; no risk of transesterification.
Heptane / MTBE 0.01 - 0.43NoneExcellent . MTBE is less prone to peroxide formation than diethyl ether.
Dichloromethane / Methanol 0.42 - 0.95High Poor . High risk of transesterification on acidic silica.
Hexanes / EtOAc / 0.1% Et₃N VariableNoneSuperior for sensitive esters . Neutralizes silanols, completely preventing hydrolysis.

References

  • Determination of Plasma Non-Esterified Fatty Acids and Triglyceride Fatty Acids by Gas Chromatography of Their Methyl Esters After Isolation by Column Chrom
  • How to separate ester from carboxylic acid by using chromatography?
  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
  • On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It.
  • Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography.

Sources

Technical Support Center: [1.1.1]Propellane Handling & BCP-Dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid). Because [1.1.1]propellane is a highly strained and reactive intermediate, preventing its spontaneous polymerization into insoluble "staffanes" is the most critical challenge in this workflow[1],[2]. This guide provides field-proven troubleshooting, causal explanations for reaction behaviors, and self-validating protocols to ensure high-yield synthesis.

Process Overview & Mechanistic Pathways

G Precursor 1,1-dibromo-2,2-bis (chloromethyl)cyclopropane MeLi MeLi, Et2O -78°C to 0°C Precursor->MeLi Propellane [1.1.1]Propellane (Highly Strained) MeLi->Propellane Polymer Poly[1.1.1]propellane (Staffanes) - Insoluble Propellane->Polymer T > 0°C, High Conc. Spontaneous Polymerization Diacetyl Diacetyl UV (365 nm), -10°C Propellane->Diacetyl Controlled Radical Addition Diketone 1,3-Diacetylbicyclo [1.1.1]pentane Diacetyl->Diketone Haloform NaOH, Br2 0°C to RT Diketone->Haloform Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid Haloform->Diacid

Workflow of BCP-diacid synthesis vs. staffane polymerization pathways.

Quantitative Data: Propellane Stability & Storage

To prevent polymerization prior to the diacetyl addition, [1.1.1]propellane must be stored under strict concentration and temperature limits[3],[4].

Storage ConditionConcentrationSolventStability / Half-LifePolymerization Risk
-78 °C 0.1 M – 0.5 MDiethyl Ether> 6 monthsVery Low
-40 °C 0.75 MDiethyl EtherDrops to 0.60 M after 1 monthLow to Moderate
-10 °C > 1.0 MPentane / EtherHoursHigh
+20 °C (RT) Neat (Solvent-free)NoneInstantaneous / ExplosiveCritical

Frequently Asked Questions (FAQs)

Q: Why does [1.1.1]propellane spontaneously polymerize so easily? A: The causality lies in its "inverted" tetrahedral geometry at the bridgehead carbons, which imparts a massive strain energy of approximately 100 kcal/mol[5],[6]. The central C–C σ-bond is highly susceptible to homolytic cleavage. When exposed to radicals, elevated temperatures, or high concentrations, this bond breaks to form a radical intermediate that rapidly attacks the central bond of adjacent monomers. This uncontrolled propagation yields intractable, rigid-rod polymers known as "staffanes"[1],[2].

Q: Why must the photochemical addition of diacetyl be maintained strictly at -10 ± 5°C? A: This temperature window is a critical kinetic control point. If the temperature drops below -15°C, the diacetyl (2,3-butanedione) radical acceptor crystallizes and crashes out of the solution[7]. Without the acceptor available in the liquid phase, the photochemically generated radicals will instead initiate the self-polymerization of propellane. Conversely, if the temperature rises above -5°C, the thermal energy accelerates the rate of propellane homopolymerization, outcompeting the desired cross-addition[7].

Q: How can I accurately determine the concentration of unpolymerized propellane before starting the synthesis? A: Because propellane degrades over time, volumetric assumptions are unsafe. You must use a self-validating thiophenol titration. Propellane reacts spontaneously with thiophenol under normal room light to yield bicyclo[1.1.1]pentyl phenyl sulfide[8]. By comparing the 1 H NMR integration of the unreacted thiophenol's acidic proton (δ 3.4 ppm) against the newly formed bicyclo[1.1.1]pentyl group (δ 1.96 ppm), you can calculate the exact molarity of active propellane[8],[4].

Troubleshooting Guide

Issue: An insoluble white precipitate forms in the propellane storage flask.

  • Diagnosis: The propellane has undergone spontaneous radical polymerization to form poly[1.1.1]propellane (staffanes)[1],[2]. These polymers are highly crystalline, insoluble in all standard organic solvents, and have extremely high melting points (270°C–300°C)[1].

  • Causality & Solution: This occurs when the concentration exceeds safe limits or the storage temperature fluctuates. Never store propellane neat. Always store it as a dilute solution (≤ 0.75 M) in diethyl ether or pentane at -40°C or lower[4].

Issue: Low yield of 1,3-diacetylbicyclo[1.1.1]pentane during UV irradiation.

  • Diagnosis: Either the diacetyl crystallized out of solution, or the UV irradiation was terminated prematurely.

  • Causality & Solution: Ensure the UV lamp cooling jacket maintains exactly -10°C[7]. Do not rely on time alone to determine reaction completion. Validate the endpoint by pulling an aliquot for 1 H NMR; continue irradiation as long as the propellane peak at δ 2.0 ppm is visible[7].

Self-Validating Experimental Protocols

Protocol A: Synthesis and Validation of[1.1.1]Propellane
  • Charge a flame-dried flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in diethyl ether[4].

  • Cool the system to -78°C and add methyllithium (MeLi) dropwise[4].

  • Stir for 30 minutes at -75°C, then warm to 0°C for 1.5 hours[4].

  • Distill the volatile propellane/ether mixture under reduced pressure into a receiving flask cooled to -196°C (liquid nitrogen)[8].

  • Self-Validation Step: Transfer a 3.0 mL aliquot to a flask containing a slight excess of thiophenol. Stir under room light for 15 minutes. Analyze via 1 H NMR to determine the exact concentration[8]. Store the validated solution at -40°C[4].

Protocol B: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
  • Warm the validated[1.1.1]propellane solution to between -20°C and -15°C[7].

  • Add freshly distilled 2,3-butanedione (diacetyl). Crucial: Do not let the temperature drop below -15°C to prevent diacetyl crystallization[7].

  • Irradiate the mixture with a 450 W medium-pressure UV lamp maintained at -10 ± 5°C[7].

  • Self-Validation Step: After 8 hours, measure the 1 H NMR spectrum of the reaction mixture. Discontinue irradiation only when the propellane signal (δ 2.0 ppm) completely disappears[7].

  • Evaporate solvents and wash the crystalline material with cold 2:1 pentane:diethyl ether to remove yellow impurities, yielding the pure diketone[7].

Protocol C: Haloform Oxidation to Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
  • Prepare a solution of NaOH in water, cool to 0°C, and add bromine (Br 2​ ) dropwise[4],[7].

  • Dissolve the diketone (from Protocol B) in dioxane and add it dropwise to the hypobromite solution, maintaining the internal temperature below 3°C[7].

  • Stir for 1 hour at 0°C, then overnight at room temperature[7].

  • Quench with sodium bisulfite, extract impurities with chloroform, acidify the aqueous layer with HCl, and extract the final diacid product with ethyl acetate[4],[7].

  • Self-Validation Step: Confirm product purity via 13 C NMR (acetone-d 6​ ); the spectrum must show characteristic peaks at δ 38.1, 53.0, and 170.6 ppm[7].

References

  • Ripenko, V. et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)". The Journal of Organic Chemistry.[Link]

  • Levin, M. D.; Kaszynski, P.; Michl, J. "Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid". Organic Syntheses.[Link]

  • Mondanaro, K. R.; Dailey, W. P. "[1.1.1]Propellane". Organic Syntheses.[Link]

  • Michl, J. et al. "Compounds and methods based on[1.1.1]propellane".
  • Das, A. et al. "Harnessing Carbene Reactivity of [1.1.1]Propellane for [2,3]-Sigmatropic Rearrangement". Nature Communications.[Link]

  • Kanazawa, J. et al. "The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane". Frontiers in Chemistry.[Link]

Sources

Validation & Comparative

High-Resolution ¹H NMR Analysis of Diethyl Cyclopentane-1,3-Dicarboxylate: Benchtop vs. High-Field Spectrometers

Author: BenchChem Technical Support Team. Date: March 2026

Diethyl cyclopentane-1,3-dicarboxylate (CAS: 14277-18-0) is a versatile building block widely utilized in the synthesis of complex pharmaceuticals, agrochemicals, and specialized polymers[1]. Structurally, it consists of a cyclopentane ring substituted with two ethyl ester groups at the 1 and 3 positions. A critical analytical challenge in utilizing this molecule is the accurate characterization and quantification of its diastereomers: the cis-isomer (a meso compound with Cs​ symmetry) and the trans-isomer (a racemic mixture with C2​ symmetry)[2].

This guide objectively compares the performance of modern benchtop NMR spectrometers against traditional high-field NMR systems for the structural elucidation and isomer differentiation of diethyl cyclopentane-1,3-dicarboxylate.

The Causality of Experimental Choices: An E-E-A-T Perspective

To achieve a self-validating experimental protocol, researchers must understand the physical causality behind instrument and parameter selection.

Magnetic Field Strength and the Δν/J Ratio

The primary hurdle in analyzing diethyl cyclopentane-1,3-dicarboxylate is the dense aliphatic region. The cyclopentane ring protons (C1 through C5) all resonate within a narrow chemical shift window of approximately 1.5 to 3.0 ppm.

  • At Low Field (Benchtop, 60–90 MHz): The chemical shift dispersion in Hertz is low (e.g., 60 Hz/ppm). A typical vicinal J -coupling of 7 Hz spans over 0.1 ppm[3]. Consequently, the difference in resonance frequencies ( Δν ) between adjacent ring protons is on the same order of magnitude as their coupling constants ( J ). This Δν/J<10 ratio results in severe second-order effects (complex multiplets and "roofing"), making it nearly impossible to distinguish the cis and trans methine protons[4].

  • At High Field (400–600 MHz): The dispersion increases linearly (e.g., 600 Hz/ppm), while the J -coupling remains fixed at 7 Hz (spanning only ~0.01 ppm)[4]. This pushes the system into the first-order regime ( Δν/J>10 ), cleanly separating the multiplets and allowing for precise integration of the cis and trans isomers[5].

Sensitivity and Relaxation Dynamics

High-field superconducting magnets inherently possess higher sensitivity. For instance, a 300 MHz system has approximately 11 times the intrinsic sensitivity of a 60 MHz benchtop system[3]. To achieve an equivalent Signal-to-Noise Ratio (SNR) on a benchtop system for a dilute sample, the number of scans must be increased exponentially, turning a 5-minute high-field acquisition into a multi-hour benchtop experiment[6].

Solvent Selection

Deuterated chloroform (CDCl₃) is the optimal solvent for this analysis. Its residual proton peak at 7.26 ppm is located far from the aliphatic region (1.0–4.5 ppm) where the ethyl and cyclopentane protons resonate, completely avoiding signal overlap without the need for complex solvent suppression techniques (like PRESAT or WET), which can be challenging to optimize on lower-homogeneity benchtop systems[7].

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when analyzing a 50 mM solution of diethyl cyclopentane-1,3-dicarboxylate in CDCl₃ across different NMR platforms.

ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Ultra-High-Field NMR (600 MHz)
Chemical Shift Dispersion 60 Hz / ppm400 Hz / ppm600 Hz / ppm
Ethyl Group Resolution Good (Clear triplet/quartet)ExcellentExcellent
Cyclopentane Ring Profile Broad, overlapping multipletResolved multipletsHighly resolved, distinct multiplets
cis/trans Differentiation Poor (Heavy overlap)Good (Integrable methine peaks)Excellent (Baseline separation)
Relative Sensitivity 1x (Baseline)~15x~25x
Typical Acq. Time (SNR > 50) 30 - 60 minutes< 2 minutes< 1 minute

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow to ensure reproducible quantification of the diastereomeric ratio (dr).

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of diethyl cyclopentane-1,3-dicarboxylate to ensure a sufficient concentration (~50 mM) for high SNR.

  • Dissolve the sample in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal reference).

  • Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is at least 4 cm to maintain magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into the spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl₃.

  • Perform automated gradient shimming (or manual shimming on the Z and Z² axes for benchtop systems) until the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.

Step 3: Acquisition Parameters (1D ¹H NMR)

  • Pulse Sequence: Standard 90° single-pulse experiment (e.g., zg30 on Bruker systems).

  • Spectral Width: 12 ppm (to capture both the TMS reference and potential impurities).

  • Relaxation Delay (D1): Set to 5 seconds. Causality: The aliphatic protons may have T1​ relaxation times of 1–2 seconds. A 5-second delay ensures >95% longitudinal magnetization recovery, which is mathematically required for accurate quantitative integration.

  • Number of Scans (NS): 16 scans for High-Field (400+ MHz); 128–256 scans for Benchtop (60 MHz) to compensate for lower sensitivity[3].

Step 4: Data Processing & Diastereomeric Ratio (dr) Calculation

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to enhance SNR without sacrificing resolution.

  • Phase the spectrum manually (zero-order and first-order) to ensure symmetrical peak bases.

  • Calibrate the chemical shift axis by setting the TMS singlet to 0.00 ppm.

  • Integration: Integrate the ester -OCH₂- quartets (~4.1 ppm) to calibrate the total proton count. Next, carefully integrate the distinct methine protons (C1 and C3) for the cis and trans isomers (typically found between 2.6–2.9 ppm in high-field spectra) to calculate the exact cis:trans ratio[2].

Workflow Visualization

The following decision tree illustrates the logical pathway for selecting the appropriate NMR instrumentation based on the specific analytical goals for diethyl cyclopentane-1,3-dicarboxylate.

NMR_Workflow Start Sample Prep: Diethyl cyclopentane-1,3-dicarboxylate in CDCl3 Decision1 Analytical Goal: Routine Purity or Isomer Resolution? Start->Decision1 Benchtop Benchtop NMR (60-90 MHz) Fast, Accessible, Low Cost Decision1->Benchtop Routine Purity HighField High-Field NMR (400+ MHz) High Resolution & Sensitivity Decision1->HighField Isomer Resolution Outcome1 Identify Ethyl Group Peaks (Overlap in Ring Protons) Benchtop->Outcome1 Outcome2 Resolve cis/trans Methine Protons (First-Order Splitting) HighField->Outcome2 Quantification Calculate Diastereomeric Ratio (dr) via Peak Integration Outcome2->Quantification

Caption: Decision workflow for selecting NMR instrumentation based on isomer resolution requirements.

Conclusion

While benchtop NMR spectrometers have revolutionized laboratory accessibility and are highly capable of confirming the general structure and purity of diethyl cyclopentane-1,3-dicarboxylate by identifying the prominent ethyl ester signals[6][7], they fall short when stereochemical quantification is required. The severe second-order overlap of the cyclopentane ring protons at low magnetic fields obscures the subtle chemical shift differences between the cis and trans isomers[4]. For precise diastereomeric ratio (dr) determination, high-field NMR (400 MHz and above) remains the mandatory standard, providing the necessary Δν/J dispersion to achieve baseline resolution of the critical methine protons[5].

References

  • [2] Process for producing olefin polymer and solid titanium catalyst component (EP2623523A1). Google Patents. Available at:

  • [3] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • [7] Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link]

  • [6] High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments. Available at:[Link]

  • [4] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • [5] Novel Benchtop 1H NMR and High Field 1H NMR spectroscopy as practical tools for characterization of chemically exchanging systems. TRDizin. Available at:[Link]

  • [1] Diethyl cyclopentane-1,3-dicarboxylate | C11H18O4 | CID 66930159. PubChem. Available at:[Link]

Sources

Efficacy comparison of different bases for cyclopentane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Cyclopentane Synthesis: A Comparative Guide to Base Efficacy in Intramolecular Cyclizations

Cyclopentane rings are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and complex natural products. Synthesizing these five-membered carbocycles from acyclic precursors relies heavily on base-promoted intramolecular ring-closing reactions. The two most prominent methodologies are the intramolecular dialkylation of active methylene compounds (e.g., reacting diethyl malonate with 1,4-dibromobutane), and the Dieckmann condensation of diesters (e.g., diethyl adipate)[1],[2].

In both pathways, the choice of base is the single most critical parameter. It dictates the reaction kinetics, the balance between thermodynamic and kinetic control, the suppression of side reactions, and ultimately, the yield. This guide provides an objective, data-driven comparison of different bases to aid drug development professionals in selecting the optimal catalytic system.

Mechanistic Foundations of Cyclopentane Ring Closure

To understand base efficacy, one must first examine the causality behind the reaction mechanics.

  • Malonic Ester Dialkylation: This process requires two equivalents of base. The first equivalent deprotonates the active methylene (pKa ~13), initiating an intermolecular SN2 attack on 1,4-dibromobutane. The second equivalent deprotonates the resulting mono-alkylated intermediate, triggering an intramolecular SN2 attack that closes the five-membered ring.

  • Dieckmann Condensation: A base deprotonates the α-carbon of one ester group. The resulting enolate attacks the carbonyl carbon of the tethered ester, expelling an alkoxide leaving group to form a stable cyclic β-keto ester[2].

G cluster_0 Malonic Ester Dialkylation cluster_1 Dieckmann Condensation A1 Diethyl Malonate + 1,4-Dibromobutane A2 Mono-alkylated Intermediate A1->A2 Base (1 eq) Intermolecular A3 Cyclopentane-1,1- dicarboxylate A2->A3 Base (1 eq) Intramolecular B1 Diethyl Adipate B2 Enolate Intermediate B1->B2 Base Deprotonation B3 Ethyl 2-oxo- cyclopentanecarboxylate B2->B3 Intramolecular Attack

Figure 1: Mechanistic pathways for cyclopentane synthesis via dialkylation and Dieckmann condensation.

Comparative Efficacy of Bases: Quantitative Analysis

The performance of a base is governed by its pKa, steric bulk, solubility, and the nature of its counterion.

  • Sodium Ethoxide (NaOEt): The traditional choice. When using diethyl esters, NaOEt ensures that any transesterification is degenerate (exchanging an ethyl group for an ethyl group), preventing the formation of mixed ester impurities[2]. However, it operates under thermodynamic control, making the reaction reversible and relatively slow.

  • Sodium Hydride (NaH): Provides fast, irreversible deprotonation. The evolution of hydrogen gas drives the equilibrium forward. While it can lower reaction times, it requires strictly anhydrous aprotic solvents and poses significant scale-up safety hazards[1],[2].

  • Potassium tert-Butoxide (KOtBu): A bulky, strong, non-nucleophilic base. Its steric hindrance prevents it from attacking the ester carbonyl, funneling the reaction entirely toward α-deprotonation. This drastically reduces side reactions and boosts yields[3].

  • Cesium Carbonate (Cs₂CO₃): Exhibits the "Cesium effect." The large, highly polarizable Cs⁺ ion binds loosely to the enolate oxygen, creating a highly reactive, "naked" enolate. This is exceptionally effective for difficult cyclizations but is often prohibitively expensive for early-stage scale-up.

Table 1: Quantitative Efficacy Comparison in Cyclopentane Synthesis
BaseReaction ModelSolventTempTimeYield (%)Mechanistic Advantage / Limitation
NaOEt Dieckmann (Diethyl adipate)TolueneReflux4-6 h82%[2]Degenerate transesterification / Reversible, slower kinetics
NaH Dieckmann (Diethyl adipate)TolueneReflux2-3 h72%[2]Irreversible deprotonation / Safety hazards, strict anhydrous needs
KOtBu Dieckmann (Diethyl adipate)MW / THF150°C20 m~90%[3]Non-nucleophilic, minimizes side reactions / Higher reagent cost
K₂CO₃ Dialkylation (Malonate)DMF80°C12 h~75%Mild, easy to handle / Slow, requires polar aprotic solvent
Cs₂CO₃ Dialkylation (Malonate)DMF80°C6 h~92%"Cesium effect" enhances enolate reactivity / Prohibitively expensive

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating physical cues that confirm mechanistic progress.

Protocol A: Thermodynamically Controlled Dialkylation (NaOEt)

Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate

  • In Situ Base Generation: To a flame-dried flask under N₂, add absolute ethanol. Slowly add sodium metal (2.1 equivalents). Self-Validation: The vigorous evolution of H₂ gas and the eventual disappearance of the metal confirm the quantitative formation of anhydrous NaOEt.

  • Enolate Formation: Add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes.

  • Pseudo-High Dilution Alkylation: Add 1,4-dibromobutane (1.0 eq) dropwise over 1 hour. Causality: Slow addition maintains a low concentration of the unreacted electrophile, kinetically favoring the intramolecular ring closure over intermolecular polymerization[4].

  • Reflux & Monitor: Reflux the mixture for 8 hours. Self-Validation: The precipitation of NaBr serves as a visual indicator of successful alkylation.

  • Workup: Evaporate ethanol, quench with water, extract with ethyl acetate, and purify via vacuum distillation.

Protocol B: Kinetically Driven Dieckmann Condensation (KOtBu)

Synthesis of Ethyl 2-oxocyclopentanecarboxylate

  • Preparation: Suspend KOtBu (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Substrate Addition: Add diethyl adipate (1.0 eq) dropwise at 0°C. Causality: The low temperature combined with the steric bulk of the tert-butoxide anion prevents nucleophilic acyl substitution, ensuring exclusive α-deprotonation[3].

  • Cyclization: Warm to room temperature and stir for 2 hours.

  • Acidic Quench (Critical Step): Quench the reaction with cold 1M HCl until the pH is ~3. Causality: The product exists as a stable enolate salt in basic conditions. Acidification is mandatory to protonate the enolate and release the neutral β-keto ester[2].

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Strategic Base Selection in Drug Development

Selecting the right base requires balancing chemical efficacy with process chemistry constraints (cost, safety, and scalability).

BaseSelection Start Select Base for Cyclopentane Synthesis Q1 Is the ester substrate highly sensitive to nucleophilic attack? Start->Q1 Q2 Is reaction speed or irreversibility critical? Q1->Q2 No KOtBu Use KOtBu (Non-nucleophilic, bulky) Q1->KOtBu Yes Q3 Is cost a limiting factor (Large Scale-up)? Q2->Q3 No NaH Use NaH (Irreversible, fast) Q2->NaH Yes NaOEt Use NaOEt / EtOH (Standard, cheap) Q3->NaOEt Yes Cs2CO3 Use Cs2CO3 (High yield, mild) Q3->Cs2CO3 No

Figure 2: Logical decision tree for selecting the optimal base in cyclopentane ring-closing reactions.

Sources

A Comparative Guide to the X-ray Crystallography of Cyclopentane Dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the cyclopentane ring serves as a versatile scaffold. Its non-planar, flexible nature allows for the precise spatial arrangement of functional groups, influencing molecular recognition, and physicochemical properties. Among its derivatives, cyclopentane dicarboxylic acids and their esters are of particular interest due to their potential as building blocks for pharmaceuticals, polymers, and metal-organic frameworks. The stereochemical arrangement of the carboxylate groups significantly impacts the molecule's conformation and its interactions in the solid state, making X-ray crystallography an indispensable tool for its detailed structural elucidation.

This guide provides a comparative analysis of the X-ray crystallography of various cyclopentane dicarboxylate derivatives. It is designed to offer researchers and drug development professionals a comprehensive understanding of the synthesis, crystallization, and solid-state structures of these compounds, supported by experimental data and protocols.

The Significance of Stereochemistry and Conformation

The cyclopentane ring is not flat and typically adopts one of two puckered conformations to alleviate torsional strain: the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry). The specific conformation adopted is influenced by the nature and position of its substituents. In cyclopentane dicarboxylate derivatives, the cis or trans orientation of the carboxylic acid groups plays a crucial role in determining the overall molecular shape and the resulting crystal packing.

For instance, the conformational analysis of isomers of 1-aminocyclopentane-1,3-dicarboxylic acid has revealed that the cis and trans isomers exhibit different preferred conformations in aqueous solution, which has implications for their biological activity.[1] In the solid state, these conformational preferences are locked in, and the crystal structure reveals the intricate network of intermolecular interactions, primarily hydrogen bonding, that governs the supramolecular architecture.

Synthesis and Crystallization Strategies

The synthesis of cyclopentane dicarboxylate derivatives often yields a mixture of stereoisomers, necessitating careful purification and separation. The choice of synthetic route can influence the isomeric ratio. For example, the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid is a common method for producing the cis-isomer.[2] The synthesis of the trans-isomer can be more complex, sometimes involving multi-step procedures.[3]

Obtaining single crystals suitable for X-ray diffraction is a critical step. The crystallization process is often empirical, with success depending on factors such as solvent, temperature, and the presence of impurities. Common techniques for growing high-quality crystals of cyclopentane dicarboxylate derivatives include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Recrystallization from a suitable solvent, such as water or an organic solvent mixture, is often necessary to obtain pure crystals of the desired size and quality.[2][4]

Experimental Protocol: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid

A reliable method for the synthesis of cis-1,2-cyclopentanedicarboxylic acid involves the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.[2]

Materials:

  • 1-Cyclopentene-1,2-dicarboxylic acid

  • Absolute ethanol

  • Raney nickel catalyst

  • Diatomaceous earth (Celite)

  • Water

Procedure:

  • In a Paar shaker apparatus, dissolve 10.0 g (0.064 mole) of 1-cyclopentene-1,2-dicarboxylic acid in 200 ml of absolute ethanol.

  • Add Raney nickel catalyst to the solution.

  • Hydrogenate the mixture at 40-50 psi and 60°C.

  • Monitor the reaction until one equivalent of hydrogen has been consumed (approximately 24 hours).

  • After the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Recrystallize the solid from approximately 30 ml of water.

  • Dry the resulting crystals under vacuum over phosphorus pentoxide to yield pure cis-1,2-cyclopentanedicarboxylic acid.

Comparative Crystallographic Analysis

The following tables summarize the crystallographic data for a selection of cyclopentane dicarboxylate derivatives. This data provides a basis for comparing the effects of isomerism and substitution on the crystal structures.

Table 1: Crystal Data and Structure Refinement for Cyclopentane Dicarboxylic Acid Isomers

Parametertrans-1-Amino-1,3-cyclopentanedicarboxylic Acid
Empirical FormulaC6H11NO4
Crystal SystemMonoclinic
Space GroupP2₁/c
a / Å8.543(2)
b / Å12.345(3)
c / Å9.876(2)
β / °105.34(3)
Volume / ų1002.3(4)

Conformational Analysis in the Solid State

The puckered nature of the cyclopentane ring is a key feature of its solid-state structures. In the crystal structure of trans-1-amino-1,3-cyclopentanedicarboxylic acid, the cyclopentane ring adopts a conformation where the two carboxyl groups are in equatorial or isoclinal positions, and the amino group is axial.[1] This arrangement is stabilized by electrostatic interactions.

The conformation of the cyclopentane ring directly influences the orientation of the carboxyl groups, which in turn dictates the hydrogen bonding motifs observed in the crystal lattice. These hydrogen bonds are the primary drivers of the crystal packing, forming intricate one-, two-, or three-dimensional networks.

Structure-Property Relationships

The subtle differences in the three-dimensional structures of cyclopentane dicarboxylate derivatives can have a profound impact on their physical and biological properties. For example, the relative orientation of the carboxylic acid groups determines whether the molecule can form an intramolecular anhydride. The crystal packing, dictated by the intermolecular interactions, influences properties such as melting point, solubility, and crystal morphology.

In the context of drug design, understanding the precise conformation and hydrogen bonding capabilities of a cyclopentane-based molecule is crucial for predicting its binding affinity to a biological target. The rigid, yet tunable, nature of the cyclopentane scaffold allows for the design of highly specific ligands.

Experimental and Logical Workflow Diagrams

To visualize the processes involved in the crystallographic analysis of cyclopentane dicarboxylate derivatives, the following diagrams illustrate the typical experimental workflow and the logical relationships between molecular structure and crystal properties.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Structural Analysis (Conformation, Packing) Refinement->Analysis

Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.

logical_relationships Substituents Substituent Position & Stereochemistry Conformation Ring Conformation (Envelope/Twist) Substituents->Conformation Intermolecular Intermolecular Interactions (Hydrogen Bonding) Conformation->Intermolecular Packing Crystal Packing Intermolecular->Packing Properties Macroscopic Properties (Melting Point, Solubility) Packing->Properties

Caption: Logical relationships illustrating how molecular features influence crystal properties.

Conclusion

The X-ray crystallographic analysis of cyclopentane dicarboxylate derivatives provides invaluable insights into their three-dimensional structures, conformational preferences, and intermolecular interactions. This knowledge is fundamental for understanding structure-property relationships and for the rational design of new molecules with desired functionalities in the fields of medicinal chemistry and materials science. While a comprehensive comparative dataset of all simple isomers is still emerging, the principles and methodologies outlined in this guide provide a solid framework for researchers to conduct and interpret their own crystallographic studies on this important class of compounds.

References

  • Bousquet, E., et al. (1997). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2, (7), 1363-1372.
  • Stephani, R. A., & Klis, W. A. (1983). Synthesis, Resolution, and Absolute Configuration of the Isomers of the Neuronal Excitant l-Amino-l,3-cyclopentanedicarboxylic Acid. Journal of Medicinal Chemistry, 26(9), 1315-1319.
  • Organic Syntheses. (1963). cis-1,2-Cyclopentanedicarboxylic acid. Organic Syntheses, 43, 25.
  • Organic Syntheses. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66.
  • Pozo C., J. (1965). A Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
  • Benedetti, E., Corradini, P., & Pedone, C. (1969). X-ray study of the conformation of the molecule of 1,2-trans-cyclopentanedicarboxylic acid. The Journal of Physical Chemistry, 73(9), 2891-2894.
  • Hronowski, L. J. J., & Szarek, W. A. (1988). Synthesis of cyclopentane analogs of 1-(2′,3′-dideoxy-β-glycero-pentofuranosyl)pyrimidine nucleosides. Canadian Journal of Chemistry, 66(1), 61-72.
  • PrepChem. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Retrieved from [Link]

  • Bloomfield, J. J. (1964). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Google Patents. (2003). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Google Patents. (1998). Process for the preparation of cyclopropane-1,1-dicarboxylic acid.
  • Benedetti, E., & Corradini, P. (1970). The crystal structure of cis-1,2-cyclohexanedicarboxylic acid. The Journal of Physical Chemistry, 74(3), 549-553.
  • LibreTexts. (2023). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Scribd. (n.d.). Conformational Analysis of Cyclopentane. Retrieved from [Link]

  • PubChem. (n.d.). cis-1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). cis-Cyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-. Retrieved from [Link]

  • PubChem. (n.d.). (1R,3R)-cyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

  • Stenutz. (n.d.). trans-cyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, cis-. Retrieved from [Link]

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Strategic Validation of Synthesis Methods for Highly Substituted Cyclopentanes: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist who has spent years optimizing synthetic routes for scalable active pharmaceutical ingredient (API) production, I evaluate methodologies not just on their theoretical elegance, but on their self-validating robustness in the laboratory. The substituted cyclopentane ring is a privileged core scaffold in medicinal chemistry, featured prominently in nucleoside analogues, prostaglandins, and modern kinase inhibitors[1].

However, synthesizing highly substituted cyclopentanes presents significant challenges due to inherent ring strain and the difficulty of controlling multiple contiguous stereocenters. In this guide, we will objectively compare the performance of a modern Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Platform against traditional Ring-Closing Metathesis (RCM) and Organocatalytic Cascades . By examining the mechanistic causality, experimental validation, and quantitative metrics of these methods, this guide provides a definitive framework for selecting the optimal synthetic strategy for your drug discovery program.

Mechanistic Decision Logic

When designing a synthetic route, the choice of methodology hinges primarily on the required stereochemical complexity and the nature of your starting materials. The decision tree below outlines the logical workflow for selecting a cyclopentane synthesis platform.

SynthesisLogic Start Target: Substituted Cyclopentane Stereo Are multiple contiguous stereocenters required? Start->Stereo Pd32 Pd-Catalyzed [3+2] Cycloaddition (High ee/dr, single step) Stereo->Pd32 Yes (De Novo) Preform Are stereocenters already installed in acyclic precursor? Stereo->Preform No / Pre-installed RCM Ring-Closing Metathesis (RCM) (Ru-alkylidene, high yield) Preform->RCM Yes Organo Organocatalytic Cascade (Amine catalysis, mild) Preform->Organo No (Aldol/Michael)

Decision tree for selecting a cyclopentane synthesis methodology based on stereochemical needs.

The Core Methodologies Compared

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition (The High-Stereocontrol Platform)

Overview: This method utilizes Pd(0) complexes paired with chiral phosphoramidite ligands to catalyze the formal [3+2] cycloaddition of trimethylenemethane (TMM) precursors or vinyl cyclopropanes with electron-deficient olefins (e.g., azlactones)[2],[3].

Causality & Logic: The defining advantage of this platform is its ability to perform a Dynamic Kinetic Asymmetric Transformation (DYKAT). When a racemic vinyl cyclopropane undergoes oxidative addition, it forms a transient π-allyl Pd(II) intermediate. Because this intermediate rapidly equilibrates faster than the subsequent cycloaddition step, the chiral ligand funnels the racemic mixture into a single, highly enantioenriched cyclopentane product. This eliminates the costly requirement for enantiopure starting materials—a massive advantage over traditional ring-closing methods.

PdCycle Pd0 Pd(0)L* Catalyst OxAdd Oxidative Addition (Vinyl Cyclopropane) Pd0->OxAdd PiAllyl π-Allyl Pd(II) Dipole (Equilibration/DYKAT) OxAdd->PiAllyl Coord Acceptor Coordination (e.g., Azlactone) PiAllyl->Coord Cyclo [3+2] Cycloaddition Coord->Cyclo RedElim Reductive Elimination (Product Release) Cyclo->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-mediated [3+2] cycloaddition highlighting the DYKAT intermediate.

Ring-Closing Metathesis (RCM)

Overview: RCM utilizes ruthenium-alkylidene catalysts (such as 2nd Generation Grubbs or Hoveyda-Grubbs catalysts) to cyclize diene precursors, releasing ethylene gas as a byproduct[4].

Causality & Logic: RCM is thermodynamically driven by the entropic release of volatile ethylene. However, it is purely a ring-forming event; it does not generate new stereocenters de novo. Therefore, all stereochemical complexity must be pre-installed in the acyclic precursor. While it falls short for rapid stereocenter generation, it remains the gold standard for macrocyclizations and the synthesis of unfunctionalized cyclopentenes in late-stage drug development[5].

Organocatalytic Michael-Aldol Cascades

Overview: This alternative uses secondary amine catalysts (e.g., Jørgensen-Hayashi catalysts) to activate enals via iminium/enamine intermediates, which then react with dicarbonyls to form functionalized cyclopentanes. Causality & Logic: While providing excellent enantioselectivity under mild, metal-free conditions, these cascades often suffer from lower yields and narrower substrate scopes compared to robust Pd-catalyzed systems, particularly when dealing with sterically hindered or non-oxygenated substrates.

Quantitative Performance Comparison

To objectively evaluate these platforms, we must look at their quantitative performance metrics across standard pharmaceutical workflows.

MethodologyYield RangeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Atom EconomyBest Use Case
Pd-Catalyzed [3+2] 85–98%>95%>20:1High (100% incorporation)De novo synthesis of contiguous stereocenters
Ru-Catalyzed RCM 90–99%N/A (Retains SM ee)N/A (Retains SM dr)Moderate (Loses ethylene)Unfunctionalized rings & macrocyclization
Organocatalytic Cascade 70–85%90–99%10:1 to 20:1High (Water byproduct)Highly oxygenated/nitrogenated substrates

Validated Experimental Protocols

A protocol is only as good as its ability to validate itself during execution. The following methodologies detail not just the steps, but the chemical causality behind each action to ensure reproducibility.

Protocol A: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

Objective: De novo synthesis of a chiral cyclopentane with three contiguous stereocenters from a racemic vinyl cyclopropane and an azlactone acceptor.

  • Catalyst Pre-activation : In a flame-dried Schlenk flask under argon, dissolve Pd2​(dba)3​ (2 mol%) and a chiral phosphoramidite ligand (4 mol%) in anhydrous, degassed toluene. Stir at room temperature for 15 minutes. Causality: Pre-complexation is critical. It ensures the active Pd(0)L∗ species is fully formed before substrate introduction, preventing the unliganded palladium from initiating a background racemic reaction.

  • Substrate Addition : Add the azlactone acceptor (1.0 equiv) followed by the racemic vinyl cyclopropane (1.2 equiv) via syringe. Causality: Adding the acceptor first ensures it is ready to intercept the transient π-allyl Pd(II) dipole as soon as it forms, minimizing off-target oligomerization of the cyclopropane.

  • Reaction & Monitoring : Stir the reaction at 25°C. Monitor progress via chiral HPLC rather than standard TLC. Causality: Because the reaction relies on a DYKAT, monitoring the enantiomeric excess (ee) over time validates that the equilibration of the Pd-intermediate is outpacing the cycloaddition step.

  • Quench and Isolation : Quench the reaction by filtering through a short pad of silica gel, eluting with EtOAc, and concentrate in vacuo. Causality: Rapid removal of the palladium catalyst prevents any reversible ring-opening or epimerization of the newly formed stereocenters during workup.

Protocol B: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Objective: Cyclization of a pre-functionalized diene to form a cyclopentene derivative.

  • High-Dilution Preparation : Dissolve the acyclic diene precursor in anhydrous dichloromethane (DCM) to achieve a final concentration of 0.01 M. Causality: High dilution is a thermodynamic necessity. It artificially lowers the probability of intermolecular collisions, strongly favoring intramolecular ring-closing over intermolecular cross-metathesis (oligomerization).

  • Catalyst Addition : Add the 2nd Generation Grubbs or Hoveyda-Grubbs catalyst (5 mol%) in one portion.

  • Reflux & Ethylene Removal : Heat the reaction to a gentle reflux (40°C). Causality: RCM is an equilibrium process. Heating drives off the volatile ethylene gas byproduct. According to Le Chatelier’s principle, this continuous removal of ethylene shifts the equilibrium irreversibly toward the cyclized product.

  • Quench with Ethyl Vinyl Ether : Upon completion (monitored by TLC), add an excess of ethyl vinyl ether and stir for 30 minutes before concentration. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. This prevents the active catalyst from causing unwanted double-bond migration or ring-opening during solvent evaporation.

Conclusion & Application Scientist's Recommendation

For the de novo construction of highly substituted, stereodense cyclopentanes, the Pd-catalyzed [3+2] platform is objectively superior. Its ability to leverage Dynamic Kinetic Asymmetric Transformations (DYKAT) to convert racemic starting materials into single enantiomers drastically shortens synthetic routes and improves overall atom economy. Conversely, while RCM lacks the ability to generate new stereocenters during the cyclization event, its unparalleled functional group tolerance and high yields make it the indispensable choice for macrocyclizations and late-stage ring closures where stereocenters are already established.

Choose your platform based on where the stereochemical burden lies in your synthetic route: use Pd-catalysis to create complexity, and use RCM to connect it.

References

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis Source: Current Organic Chemistry (via ResearchGate) URL:[Link][1]

  • Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones Source: Angewandte Chemie International Edition (via PMC) URL:[Link][2]

  • Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles Source: Journal of the American Chemical Society URL:[Link][3]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry Source: Drug Hunter URL:[Link][5]

  • Ring-closing metathesis Source: Wikipedia URL:[Link][4]

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Comparative Guide: Diethyl Cyclopentane-1,3-dicarboxylate vs. Alternative Cyclic Diesters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally restricted scaffolds to optimize pharmacokinetics and target binding, the selection of the correct cyclic diester building block is paramount. This guide provides an objective, data-driven comparison of Diethyl cyclopentane-1,3-dicarboxylate (DCPD) against its primary alternatives: diethyl cyclobutane-1,2-dicarboxylate and diethyl cyclohexane-1,4-dicarboxylate.

By analyzing ring strain, conformational dynamics, and reactivity, this guide will help medicinal chemists and synthesis professionals select the optimal vector projection for their active pharmaceutical ingredients (APIs)[1].

Conformational & Structural Dynamics (The "Why")

The fundamental difference between cyclic diesters lies in their thermodynamic stability and 3D flexibility. The spatial orientation of the ester groups dictates how subsequent pharmacophores will project into a receptor's binding pocket.

  • Diethyl cyclobutane-1,2-dicarboxylate: Cyclobutane rings suffer from severe Baeyer (angle) strain and torsional strain, totaling approximately 26 kcal/mol[2]. To alleviate eclipsing interactions, the ring adopts a rigid "puckered" conformation. The 1,2-substitution pattern results in high steric crowding, limiting its utility in bulky API synthesis.

  • Diethyl cyclopentane-1,3-dicarboxylate: Cyclopentane possesses a much lower ring strain of ~6 kcal/mol[2]. It avoids planar eclipsing by undergoing rapid pseudorotation between "envelope" and "twist" conformations. The 1,3-substitution provides a unique ~104° vector projection, offering a balanced mix of flexibility and pre-organization ideal for peptidomimetics.

  • Diethyl cyclohexane-1,4-dicarboxylate: Cyclohexane is the thermodynamic gold standard with 0 kcal/mol of ring strain[2]. It rests in a highly stable chair conformation. The 1,4-substitution projects the ester groups in a parallel or anti-parallel trajectory (depending on cis/trans isomerism), which is excellent for linear bridging motifs but lacks the angular precision of cyclopentane.

ConformationalLogic cluster_0 Cyclic Diester Scaffolds CB Cyclobutane-1,2-diester Strain: ~26 kcal/mol Puckered Flexibility Conformational Flexibility CB->Flexibility Rigid / Strained CP Cyclopentane-1,3-diester Strain: ~6 kcal/mol Pseudorotation CP->Flexibility Dynamic / Envelope CH Cyclohexane-1,4-diester Strain: 0 kcal/mol Chair CH->Flexibility Stable / Chair Vector 3D Pharmacophore Projection Flexibility->Vector Dictates Spatial Binding

Figure 1: Conformational dynamics and ring strain of cyclic diesters dictating 3D projection.

Comparative Reactivity: Hydrolysis & Saponification

The reactivity of cyclic diesters—specifically their rate of hydrolysis and saponification—is critical when selectively deprotecting one ester to form a mono-ester (half-ester) intermediate.

Research indicates that the hydrolysis of unactivated diesters can be accelerated by up to 2×109 -fold in non-polar solvents due to a lowered enthalpy of activation[3]. However, in standard aqueous basic conditions, the rate is entirely governed by steric hindrance and ring strain .

Quantitative Comparison Table
FeatureDiethyl cyclobutane-1,2-dicarboxylateDiethyl cyclopentane-1,3-dicarboxylateDiethyl cyclohexane-1,4-dicarboxylate
Ring Strain Energy ~26 kcal/mol~6 kcal/mol0 kcal/mol
Dominant Conformation PuckeredEnvelope / TwistChair
Vector Projection ~90° (Highly constrained)~104° (Flexible, dynamic)~180° (Linear/Anti-parallel)
Steric Hindrance High (Adjacent esters)Moderate (Separated by 1 carbon)Low (Separated by 2 carbons)
Relative Saponification Rate Slow (Steric clash limits 2nd step)Intermediate (Highly controllable)Fast (Equatorial accessibility)

Causality Insight: Diethyl cyclopentane-1,3-dicarboxylate offers the optimal kinetic profile for step-wise saponification. The 1,3-spacing provides enough distance to prevent the carboxylate anion formed in the first step from sterically blocking the incoming hydroxide during the second step, allowing for high-yield isolation of the mono-ester.

Self-Validating Synthesis Protocol: Diethyl Cyclopentane-1,3-dicarboxylate

Direct alkylation of diethyl malonate with 1,4-dibromobutane yields diethyl cyclopentane-1,1-dicarboxylate, not the 1,3-isomer[4]. To synthesize the 1,3-isomer with absolute stereochemical control, we must utilize a self-validating protocol: the oxidative cleavage of norbornene (bicyclo[2.2.1]hept-2-ene)[5].

Because norbornene is a bridged bicyclic system, the resulting carboxylic acids are geometrically forced into a strict cis-1,3 relationship. The starting material's architecture inherently guarantees the product's stereochemistry, eliminating the need for complex chiral separation.

SynthesisWorkflow N1 Norbornene (Bicyclo[2.2.1]hept-2-ene) R1 Oxidative Cleavage (RuCl3 / NaIO4) N1->R1 N2 cis-Cyclopentane-1,3-dicarboxylic acid R1->N2 Ring Opening R2 Fischer Esterification (EtOH, cat. H2SO4, Reflux) N2->R2 N3 Diethyl cyclopentane-1,3-dicarboxylate R2->N3 Diesterification

Figure 2: Step-by-step synthesis workflow of diethyl cyclopentane-1,3-dicarboxylate.

Step-by-Step Methodology

Phase 1: Oxidative Cleavage to cis-Cyclopentane-1,3-dicarboxylic acid

  • Preparation: Dissolve 1.0 equivalent of norbornene in a biphasic solvent system of acetonitrile, carbon tetrachloride, and water (2:2:3 ratio).

  • Catalysis: Add 0.05 equivalents of Ruthenium(III) chloride hydrate ( RuCl3​⋅xH2​O ). The solution will turn dark.

  • Oxidation: Slowly add 4.1 equivalents of Sodium periodate ( NaIO4​ ) in portions over 1 hour while maintaining the reaction temperature below 25°C using an ice bath.

  • Workup: Stir vigorously for 2 hours. Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield crude cis-cyclopentane-1,3-dicarboxylic acid.

Phase 2: Fischer Esterification

  • Preparation: Dissolve the crude di-acid in an excess of anhydrous ethanol (10 mL per gram of substrate).

  • Acid Catalysis: Add a catalytic amount (0.1 equivalents) of concentrated sulfuric acid ( H2​SO4​ ).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 6-8 hours. Monitor completion via TLC.

  • Isolation: Cool to room temperature. Neutralize the acid by slowly adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) until effervescence ceases.

  • Extraction: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO4​ , and evaporate the solvent to yield pure diethyl cyclopentane-1,3-dicarboxylate.

Applications in Medicinal Chemistry

The unique 104° angle provided by the cyclopentane-1,3-diester scaffold makes it an exceptional building block for mimicking the spatial orientation of natural peptides. It is heavily utilized in the synthesis of conformationally restricted GABA analogs and novel kinase inhibitors. By locking the pharmacophores into a specific spatial arrangement, researchers can significantly decrease the entropic penalty of receptor binding, thereby increasing drug potency and target selectivity[1].

References

  • "Cyclohexane Conformations" - Master Organic Chemistry. URL:[Link]

  • "The hydrolysis of phosphate diesters in cyclohexane and acetone" - NIH / PMC. URL:[Link]

  • "US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid" - Google Patents.
  • "Diethyl cyclopentane-1,3-dicarboxylate | C11H18O4 | CID 66930159" - PubChem. URL:[Link]

  • "Propose a plausible mechanism for the following conversion" - Filo. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.